Propofol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBCVFGFOZPWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Record name | propofol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propofol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023523 | |
| Record name | Propofol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
242 °C, 254.00 to 256.00 °C. @ 764.00 mm Hg | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water. Soluble in alcohol and toluene., 1.58e-01 g/L | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.955 g/cu cm @ 20 °C | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-straw-colored liquid | |
CAS No. |
2078-54-8 | |
| Record name | Propofol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2078-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propofol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | propofol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propofol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propofol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disoprofol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI7VU623SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacodynamics of Propofol
Elucidation of GABAergic Receptor Interactions
Propofol is a potent modulator of GABA-A receptors, enhancing the effects of the endogenous inhibitory neurotransmitter GABA. This interaction leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.
Modulatory Effects on GABA-A Receptor Subtypes (e.g., α and β subunits)
GABA-A receptors are pentameric complexes assembled from a diverse repertoire of subunits (α1-6, β1-4, γ1-4, δ, ε, θ, π, ρ1-3) guidetopharmacology.orgthieme-connect.com. The specific subunit composition of a GABA-A receptor dictates its pharmacological properties and localization within the nervous system thieme-connect.comfrontiersin.org. This compound exhibits differential modulatory effects depending on the subunit composition of the GABA-A receptor. Studies have particularly focused on the role of α and β subunits in mediating this compound's actions.
Allosteric Binding Sites and Conformational Changes
This compound acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to sites distinct from the orthosteric GABA binding site and enhances the receptor's response to GABA nih.govjneurosci.orgfrontiersin.orgsemanticscholar.orgwikipedia.org. Photolabeling, mutagenesis, and structural studies have identified multiple potential binding sites for this compound within the transmembrane domain of the GABA-A receptor nih.govnih.govsemanticscholar.orgukdri.ac.uk.
Two well-characterized binding domains are located in the transmembrane region: one at the β-α interface, partially defined by residues like β2(M286) and α1(M236), and another near the β subunit surface in the junction between the extracellular and transmembrane domains, involving residues like β(Y143) frontiersin.orgnih.gov. Photolabeling studies using this compound analogues have identified specific residues labeled by these compounds, providing insights into the location of binding sites nih.govukdri.ac.uk. For example, meta-azithis compound labels β(M286) at the β+/α− interface, while ortho-propofol diazirine labels β-H267, a pore-lining residue semanticscholar.orgukdri.ac.uk.
Structural evidence suggests that this compound stabilizes different receptor states at potentiating and directly activating concentrations jneurosci.orgjneurosci.orgjneurosci.org. The binding of this compound induces conformational changes in the receptor, influencing channel gating and kinetics nih.govjneurosci.orgjneurosci.org. These allosteric interactions lead to an increased affinity for GABA or a change in the efficacy of GABA at its binding site cdnsciencepub.com.
Research findings on this compound binding sites include:
Identification of two main binding domains in the transmembrane region frontiersin.orgnih.gov.
Labeling of specific residues like β(M286) and α(I239) at the β+/α− and α+/β− interfaces by meta-azithis compound ukdri.ac.uk.
Labeling of β-H267 by ortho-propofol diazirine ukdri.ac.uk.
Evidence suggesting the existence of three distinct classes of this compound binding sites on α1β3 GABA-A receptors ukdri.ac.uk.
Observation that this compound and pentobarbital (B6593769) similarly modulate ligand binding to GABA-A receptors, increasing the affinity of lower affinity sites for [3H]muscimol cdnsciencepub.com.
Influence on Chloride Channel Kinetics and Neuronal Hyperpolarization
The primary functional consequence of this compound's interaction with GABA-A receptors is the potentiation of chloride influx through the receptor's ion channel patsnap.comresearchgate.net. This compound binding increases the duration for which the chloride channels remain open in the presence of GABA, thereby enhancing the inhibitory postsynaptic current patsnap.comresearchgate.net. This increased chloride conductance leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire action potentials patsnap.com.
At low concentrations, this compound potentiates GABA-activated currents, increasing the frequency of channel opening and reducing the rate of desensitization jneurosci.org. At higher concentrations, this compound can directly activate GABA-A receptors, causing channel opening even in the absence of GABA jneurosci.orgjneurosci.orgnih.gov. This direct activation also involves an increase in chloride conductance nih.gov. The cooperative activation of the channel by this compound has been observed, with studies showing a sigmoidal increase in transmembrane inward current with increasing this compound concentrations nih.gov. The reversal potential for the this compound-induced current shifts according to the chloride equilibrium potential, confirming that the current is carried by chloride ions nih.gov.
Research findings on chloride channel kinetics include:
this compound increases the duration of chloride channel opening patsnap.com.
this compound enhances the amplitude, decay time, and charge transfer of GABA-A IPSCs researchgate.net.
Low concentrations of this compound increase the frequency of channel opening and reduce desensitization jneurosci.org.
Higher concentrations of this compound directly activate chloride channels jneurosci.orgnih.gov.
The this compound-induced current is carried by chloride ions, leading to neuronal hyperpolarization nih.gov.
Direct GABAA Receptor Activation Mechanisms
In addition to potentiating GABA-induced currents, this compound can directly activate GABA-A receptors at higher concentrations semanticscholar.orgwikipedia.orgjneurosci.orgjneurosci.orgnih.gov. This direct activation occurs independently of GABA binding and contributes to the profound central nervous system depression observed at anesthetic doses jneurosci.orgnih.gov. The mechanism of direct activation is thought to involve this compound binding to specific sites that induce conformational changes favoring channel opening, even in the absence of the endogenous agonist nih.govsemanticscholar.org.
Studies using concatemeric GABA-A receptors have shown that this compound can directly activate these receptors nih.gov. The concentration-response relationships for direct activation have been characterized, demonstrating a dose-dependent inward current carried by chloride ions jneurosci.orgnih.gov. This direct activation mechanism is distinct from the potentiation effect observed at lower concentrations, although the same binding sites may mediate both actions semanticscholar.orgjneurosci.org.
Research findings on direct activation include:
this compound directly activates GABA-A receptors at higher concentrations, causing channel opening without GABA jneurosci.orgjneurosci.orgnih.gov.
Direct activation involves an inward chloride current nih.gov.
The amplitude of the directly activated current is dose-dependent nih.gov.
Direct activation may be mediated by the same binding sites involved in potentiation semanticscholar.orgjneurosci.org.
Non-GABAergic Molecular Targets and Mechanisms of Action
Modulation of NMDA Receptors
This compound has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors, which are a major class of excitatory neurotransmitter receptors in the central nervous system patsnap.comnih.govnih.gov. Inhibition of NMDA receptors by this compound reduces excitatory synaptic transmission, further contributing to its sedative and anesthetic properties patsnap.comnih.gov.
Studies in cultured hippocampal neurons have demonstrated that this compound produces a reversible, dose-dependent inhibition of NMDA-activated currents nih.gov. This inhibition appears to be primarily through an allosteric modulation of channel gating rather than an open channel block nih.gov. This compound has been shown to decrease the probability of NMDA channel opening without affecting the average open time or single-channel conductance nih.gov.
Furthermore, this compound can reduce the increase in intracellular calcium concentration induced by NMDA receptor activation cambridge.org. This effect may contribute to the reported neuroprotective properties of this compound nih.govcambridge.org. The threshold concentration for a significant reduction in NMDA receptor-induced intracellular calcium increase has been observed to be in the upper limit of clinically relevant concentrations cambridge.org.
Research findings on NMDA receptor modulation include:
this compound inhibits NMDA receptors in a dose-dependent manner nih.gov.
Inhibition is likely due to allosteric modulation of channel gating nih.gov.
this compound decreases the probability of NMDA channel opening nih.gov.
this compound reduces NMDA receptor-mediated increases in intracellular calcium cambridge.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4943 |
| GABA | 149 |
| N-methyl-D-aspartate (NMDA) | 641 |
| Picrotoxin | 4792 |
| Bicuculline | 2380 |
| Strychnine | 441071 |
| Diazepam | 3016 |
| Pentobarbital | 4737 |
| Flumazenil | 3371 |
| Etomidate | 13401 |
| Alphaxalone | 6998 |
| Muscimol (B1676869) | 4306 |
| Flunitrazepam | 3340 |
| Ro15-4513 | 6991 |
| Kainate | 10805 |
Data Table Example (based on search result nih.gov):
This compound-Induced Current Activation in Hippocampal Pyramidal Neurons nih.gov
| This compound Concentration (M) | Peak Current Amplitude (Relative) | Hill Coefficient | Dissociation Constant (M) |
| Increasing doses | Sigmoidal increase | 1.8 | 1.2 x 10-5 |
Note: This table is a representation based on the description in the source and would ideally be interactive in a digital format.
Data Table Example (based on search result nih.gov):
This compound Potentiation of GABA Currents in Different GABA-A Receptor Subtypes nih.gov
| Receptor Subtype | This compound Concentration (µM) | Potentiation of Submaximal GABA Currents |
| α1β3γ2 | 0.2 | Significant potentiation (p < 0.05) |
| α1β3γ2 | > 0.2 | Statistically significant differences observed at all concentrations |
| α6β3γ2 | 0.5 | Significant potentiation (p < 0.05) |
| α1β3γ2 vs α6β3γ2 | Maximum potentiation | 4.1-fold greater efficacy in α1β3γ2 (p < 0.05) |
Note: This table is a representation based on the description in the source and would ideally be interactive in a digital format.
Effects on Glycine (B1666218) Receptors
This compound is known to enhance the activity of glycine receptors (GlyRs) semanticscholar.org. Glycine receptors are inhibitory ligand-gated ion channels that, like GABAA receptors, increase chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability ekja.org. This potentiation of GlyR function by this compound contributes to its inhibitory effects in the central nervous system, particularly in the spinal cord, which is believed to be important for the loss of response to painful stimuli ekja.org.
Studies have investigated the molecular determinants of this compound sensitivity on GlyRs. Research involving alanine (B10760859) replacement mutations in the large intracellular loop of the α1 GlyR subunit has shown that a conserved phenylalanine residue in this region influences this compound sensitivity marquette.edu. Mutation of this phenylalanine residue significantly reduced the receptor's sensitivity to this compound, suggesting a role for the intracellular loop in the anesthetic's modulatory effects marquette.edu. Furthermore, studies on mutant α1 GlyRs, such as the R271 mutant associated with hyperekplexia, indicate that while agonist-induced activation is impaired, enhancement by this compound remains intact and can even restore normal function in recombinant settings and in hyperekplexic mice nih.gov. This suggests that this compound modulation of GlyRs may not require the same structural transitions at adjacent subunits that are crucial for agonist-induced activation nih.gov.
Interactions with Voltage-Gated Ion Channels (e.g., Sodium, Potassium, Calcium Channels)
Beyond its well-established effects on ligand-gated ion channels, this compound also interacts with various voltage-gated ion channels, contributing to its complex pharmacodynamics.
Voltage-Gated Sodium Channels (NaV): this compound has been shown to modulate voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells frontiersin.orgrupress.orgnih.gov. Studies using prokaryotic NaV channels like NaChBac have demonstrated that this compound can inhibit these channels by promoting activation-coupled inactivation rupress.orgnih.govpnas.org. Research using a fluorinated this compound analogue, 4-fluorothis compound, and 19F-NMR spectroscopy has revealed that this compound binds to multiple sites on NaChBac, including the activation gate, selectivity filter, voltage-sensing domain, and the S4-S5 linker nih.govresearchgate.net. Binding to the S4-S5 linker region has been proposed to potentially spur channel activation, while occupation in the pockets between the S4-S5 linkers and S6 helices promotes transition to inactivated states rupress.orgpnas.org. Electrophysiological studies have indicated that low concentrations of this compound (0.3–10 μM) can induce a left shift in the activation parameter of NaV channels, while increasing concentrations (0.3–30 μM) induce a left shift in inactivation frontiersin.org. These effects on NaV channel gating are believed to contribute to both the excitatory and inhibitory phases observed during anesthesia frontiersin.org.
Voltage-Gated Potassium Channels (KV): this compound has also been reported to interact with voltage-gated potassium channels, which play a crucial role in setting the membrane potential and regulating neuronal excitability frontiersin.orgcambridge.org. Studies have shown that this compound can inhibit voltage-dependent potassium currents in a concentration-dependent manner cambridge.org. For instance, this compound inhibited cardiac potassium channels at 30 μM and pancreatic potassium channels at 50 μM, concentrations higher than those typically used for light anesthesia frontiersin.org. Research on human Kv1.5 channels, important for atrial repolarization, has demonstrated that this compound blocks these channels preferentially in their open state nih.govnih.gov. Mutagenesis studies have identified specific amino acids within the pore region of Kv1.5, such as Thr480, Ile502, Ile508, and Val516, that are critically involved in the blocking action of this compound nih.govnih.gov. This compound's effect on Kv1.5 current block progresses during depolarization and is enhanced by higher activation frequency, consistent with an open channel block mechanism nih.gov.
Voltage-Gated Calcium Channels (CaV): this compound's influence on voltage-gated calcium channels has also been investigated. While less extensively studied than its effects on GABAA and Glycine receptors or NaV channels, some research suggests interactions. For example, studies in neutrophils have shown that this compound attenuates intracellular calcium mobilization in response to formyl peptide receptor 1 agonists aai.org. Additionally, research exploring this compound-induced pain sensation in sensory neurons has suggested the involvement of voltage-gated calcium channels downstream of GABAA receptor activation researchgate.net. Both T-type and L-type calcium channels were implicated in this mechanism researchgate.net. This compound has also been reported to reduce the production of calmodulin-dependent kinase II (CaMK II), which is involved in calcium signaling, by inhibiting NMDA receptors, ultimately affecting downstream pathways like ERK/AKT signaling frontiersin.org.
Influence on Endocannabinoid System Components (e.g., Fatty Acid Amide Hydrolase)
This compound has been shown to interact with components of the endocannabinoid system, particularly by influencing the enzyme fatty acid amide hydrolase (FAAH) frontiersin.orgresearchgate.netnih.gov. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) frontiersin.orgnih.gov.
Several studies, primarily in animal models, suggest that this compound acts as an inhibitor of FAAH frontiersin.orgresearchgate.netnih.gov. This inhibition leads to increased levels of anandamide in the brain researchgate.netnih.gov. Elevated anandamide can then exert effects through cannabinoid receptors, potentially contributing to some of this compound's pharmacological properties, including its sedative effects frontiersin.orgresearchgate.netnih.gov. In vitro studies have characterized this compound as a competitive inhibitor of FAAH with an IC50 value reported around 52 μM nih.gov. Research comparing this compound to other intravenous anesthetics like midazolam, ketamine, etomidate, and thiopental (B1682321) found that these others did not significantly affect FAAH activity at clinically relevant concentrations, although thiopental showed noncompetitive inhibition at a much higher concentration nih.gov.
However, some human studies have challenged the hypothesis that this compound's characteristics are directly explained by peripheral FAAH inhibition. One study measuring endocannabinoid levels during anesthesia in humans found that plasma anandamide levels decreased similarly with both this compound and thiopental/sevoflurane (B116992) anesthesia, and this compound did not inhibit FAAH activity ex vivo or in vitro in human blood samples nih.gov. This suggests that while animal data support FAAH inhibition, the relevance of this mechanism to this compound's effects in humans, particularly peripherally, may be limited, although indirect actions on cannabinoid receptors cannot be excluded nih.gov.
Investigations into TRP Receptor Modulation (e.g., TRPA, TRPV)
This compound has been investigated for its modulation of transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1 researchgate.netwikipedia.orgmdpi.commdpi.comnih.gov. These channels are non-selective cation channels involved in sensing various stimuli, including temperature and pain mdpi.commdpi.com.
Studies have shown that this compound can activate TRPA1 and TRPV1 receptors, which are expressed in sensory neurons researchgate.netwikipedia.orgmdpi.commdpi.com. This activation is believed to contribute to the pain sensation sometimes experienced upon this compound injection researchgate.netwikipedia.orgnih.gov. Research using heterologously expressed TRP channels and isolated dorsal root ganglion (DRG) neurons has provided evidence for this compound-induced activation of both human and mouse TRPA1 researchgate.netnih.gov. The effects on TRPV1 appear more controversial, with some studies reporting activation and others observing only a small effect or no activation of human or mouse TRPV1 researchgate.net.
The mechanism of TRPA1 activation by this compound has been explored through photoaffinity labeling and mutagenesis studies. These investigations suggest that this compound may bind to sites within the transmembrane domain of TRPA1, potentially acting as a positive modulator nih.gov. Specific residues in the S6 helix have been identified as photolabeled by a this compound derivative, suggesting binding sites that could contribute to activation at lower concentrations and pore block at higher concentrations nih.gov.
It is important to note that this compound's effects on TRP channels are considered secondary mechanisms compared to its primary actions on GABAA receptors, but they are relevant to understanding certain side effects like injection pain and potentially contributing to postoperative pain modulation researchgate.netnih.gov.
Intracellular Signaling Pathways and Molecular Responses
This compound influences various intracellular signaling pathways and molecular responses, contributing to its diverse pharmacological effects, including neuroprotection and anti-inflammatory properties aai.orgfrontiersin.orgpreprints.orgjst.go.jpspandidos-publications.com.
Studies have indicated that this compound can modulate pathways such as the PI3K/Akt cascade, which is involved in cell survival and growth frontiersin.orgpreprints.org. It has also been shown to inhibit NADPH oxidase (NOX), an enzyme that produces reactive oxygen species (ROS), thereby reducing oxidative stress frontiersin.orgpreprints.org. This compound can downregulate Toll-like receptor 4 (TLR4), a key component of the innate immune response, and Connexin 43 (Cx43) frontiersin.orgpreprints.org. Activation of the JAK1/STAT3 pathway has also been implicated in this compound's effects preprints.orgspandidos-publications.com.
This compound's influence extends to the regulation of microRNA (miRNA)-mediated signaling, specifically affecting pathways involving miR-155/SOCS1 and miR-221/222–IRF2 axes preprints.org. It can suppress the NF-κB/HIF-1α pathways, which are involved in inflammation and cellular responses to hypoxia frontiersin.orgpreprints.org. Reduction of extracellular vesicle (EV) release and attenuation of oxidative stress through decreased ROS production are also among the observed effects preprints.org.
Furthermore, this compound has been shown to maintain intracellular Ca2+ homeostasis, which is critical for various cellular functions and can be disrupted during conditions like ischemia preprints.orgspandidos-publications.com. Modulation of the phosphorylation of CaMKIIα, ERK, and NF-κB has been linked to this compound's anti-inflammatory mechanisms, leading to a decrease in proinflammatory cytokine production and cell apoptosis aai.orgfrontiersin.orgpreprints.orgspandidos-publications.com.
This compound can also affect growth factor signaling pathways. For instance, it has been shown to down-regulate epidermal growth factor receptor (EGFR)-mediated intracellular signaling in intestinal cells, potentially by accelerating the degradation of EGF-induced EGFR jst.go.jp. This can lead to inhibition of EGF-induced cell proliferation jst.go.jp.
The intricate modulation of these intracellular signaling pathways underscores the multifaceted nature of this compound's actions at the cellular level, contributing to its therapeutic effects beyond anesthesia.
Pharmacokinetic Principles and Metabolic Pathways of Propofol
Distribution Dynamics within Biological Compartments
The distribution of propofol throughout the body is a dynamic process influenced by tissue perfusion, partitioning characteristics, and protein binding.
Tissue Perfusion and Partitioning Characteristics
Following intravenous administration, this compound rapidly distributes from the plasma into highly perfused tissues such as the brain, heart, liver, and kidneys due to its high lipophilicity, indicated by a large octanol/water partition coefficient (log P of 3.8 to 4700:1 depending on pH) acs.orgsuprabank.orgfda.gov. This rapid distribution to the central nervous system accounts for the swift onset of anesthesia fda.govdrugbank.comup.ac.za. Subsequently, this compound undergoes redistribution to less well-perfused tissues, including muscle and adipose tissue up.ac.zaresearchgate.net. Adipose tissue acts as a significant reservoir for this compound due to its high lipid solubility, leading to slower uptake and release kinetics from this compartment up.ac.zanih.gov. The pharmacokinetic profile of this compound is often described by a multi-compartmental model, typically involving a rapid initial distribution phase, followed by a redistribution phase and a slower elimination phase up.ac.zaresearchgate.net. The volume of distribution for this compound is large, approximately 60 L/kg in healthy adults after a 10-day infusion, and can increase with the duration of infusion as peripheral compartments become saturated fda.govdrugbank.comresearchgate.net. This compound can also increase tissue perfusion by inhibiting sympathetic vasoconstrictive nerve cells, resulting in vasodilation mdpi.com.
Blood-Brain Barrier Permeability Investigations
This compound readily crosses the blood-brain barrier (BBB), contributing to its rapid onset of action on the central nervous system up.ac.zanih.gov. Studies investigating the permeability of the BBB to this compound have utilized in vitro models, including those derived from human induced pluripotent stem cells (iPSCs) mdpi.comfrontiersin.orgnih.gov. These studies have shown that this compound can diminish BBB integrity, observed as a decrease in transendothelial electrical resistance (TEER) and an increase in permeability mdpi.comfrontiersin.orgnih.gov. This increased permeability may be associated with the dysregulation of tight junction proteins like occludin and an elevation in matrix metalloproteinase (MMP) activity, particularly MMP-2 nih.goviu.edu. This compound has also been suggested to affect the BBB by interfering with oxygen metabolism and inducing cellular stress mdpi.comeurekaselect.com.
Protein Binding Affinities and Consequences (e.g., Serum Albumin, Hemoglobin)
This compound is highly bound to plasma proteins, with reported binding ranging from 95% to 99% drugbank.comwikipedia.orgplos.orgnih.govmhmedical.com. The primary binding proteins are serum albumin and hemoglobin drugbank.complos.orgnih.govnih.gov. Studies using equilibrium dialysis have demonstrated significant binding of this compound to both human serum albumin and hemoglobin nih.gov. At clinically relevant concentrations, approximately 50% of this compound in blood is bound to erythrocytes (with about one-third of this bound to the cell membrane and two-thirds to intracellular components), and 48% is bound to serum proteins, predominantly albumin nih.govdetroitanesthesiaservices.com. Binding to other proteins like alpha-1-acid glycoprotein (B1211001) and lipoproteins is minimal at therapeutic concentrations nih.govdetroitanesthesiaservices.com. Changes in protein binding, particularly hypoalbuminemia, can increase the free fraction of this compound in the plasma nih.govdetroitanesthesiaservices.comcabidigitallibrary.orgresearchgate.net. While this compound is a high-clearance compound, changes in protein binding are not expected to significantly alter its total clearance due to its non-restrictive clearance characteristics cabidigitallibrary.org. However, an increase in the free fraction can potentially lead to a prolonged effect nih.govcabidigitallibrary.org.
Biotransformation Pathways and Metabolite Profiling
This compound undergoes extensive biotransformation, primarily in the liver, but also involving extrahepatic sites.
Hepatic Metabolism: Glucuronidation and Hydroxylation (e.g., CYP2B6, CYP2C9, UGT Pathways)
The liver is the principal site of this compound metabolism, accounting for approximately 60% of total body clearance nih.govnih.gov. The extensive biotransformation involves several enzyme families, predominantly UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes frontiersin.orgnih.govresearchmap.jp.
The major metabolic pathway for this compound is glucuronidation of the phenolic hydroxyl group drugbank.commhmedical.comfrontiersin.org. This process is primarily catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9), which is responsible for the formation of this compound glucuronide. This compound glucuronide is the main metabolite, accounting for about 70% to 90% of the administered dose eliminated in urine frontiersin.orgnih.govsemanticscholar.org.
An alternative metabolic pathway involves hydroxylation of the benzene (B151609) ring, leading to the formation of 4-hydroxythis compound drugbank.comfrontiersin.orgnih.govsemanticscholar.org. This hydroxylation is primarily mediated by cytochrome P450 enzymes, notably CYP2B6 and, to a lesser extent, CYP2C9 drugbank.commhmedical.comfrontiersin.orgnih.govresearchmap.jpsemanticscholar.orgresearchgate.net. 4-hydroxythis compound has approximately one-third of the hypnotic activity of the parent compound drugbank.com. Further conjugation of 4-hydroxythis compound can occur, leading to the formation of glucuronide and sulfate (B86663) conjugates, such as 4-hydroxythis compound-1-O-beta-D-glucuronide and 4-hydroxythis compound-4-O-beta-D-glucuronide frontiersin.orgnih.govsemanticscholar.org.
Genetic polymorphisms in enzymes like UGT1A9 and CYP2B6 can influence this compound metabolism and potentially contribute to interindividual variability in pharmacokinetics frontiersin.orgnih.govresearchmap.jp.
Extrahepatic Metabolism: Contribution of Renal and Pulmonary Systems
While the liver is the primary site of metabolism, extrahepatic metabolism contributes significantly to the total body clearance of this compound, which often exceeds hepatic blood flow researchgate.netnih.govmhmedical.comnih.govnih.govdergipark.org.tr. Extrahepatic sites, including the kidneys and potentially the lungs and small intestines, play a role in this compound's elimination nih.govnih.govfrontiersin.orgdergipark.org.trnih.gov.
The kidneys have been shown to contribute substantially to extrahepatic clearance. Studies have demonstrated significant renal extraction of this compound in humans, with a renal extraction ratio of approximately 0.70 to 0.7 nih.govnih.gov. Metabolic clearance by the kidneys may account for almost one-third of the total body clearance and could be a major contributor to extrahepatic elimination nih.govnih.gov. The primary metabolic pathway in the kidneys appears to be glucuronidation, likely mediated by UGT isoforms expressed in renal tissue up.ac.zanih.gov.
The contribution of the lungs to this compound metabolism is less definitively established and has been a subject of discussion up.ac.zanih.govfrontiersin.orgdergipark.org.troup.com. Some studies in animals have suggested a role for the lungs in extrahepatic metabolism, including oxidative metabolism and extraction up.ac.zanih.gov. In humans, some research indicates that the lungs may participate in the elimination of this compound by transforming it into metabolites like 2,6-diisopropyl-1,4-quinol, although conflicting results exist regarding the extent of pulmonary extraction up.ac.zanih.govnih.gov. It has also been proposed that the lungs might act as a temporary reservoir for this compound frontiersin.org. The small intestines may also contribute to extrahepatic metabolism, with a reported extraction ratio of 24% frontiersin.org.
Interactive Data Table: this compound Protein Binding
| Protein | Binding Percentage | Reference |
| Human Serum | 95-99% | drugbank.comwikipedia.orgplos.orgnih.govmhmedical.com |
| Serum Albumin | High Affinity | drugbank.complos.orgnih.govnih.govresearchgate.net |
| Hemoglobin | Marked Binding | drugbank.complos.orgnih.gov |
| Erythrocytes | ~50% of blood bound | nih.govdetroitanesthesiaservices.com |
| α1-acid glycoprotein | < 1.5% (at clinical concentrations) | nih.gov |
| Lipoproteins | Minimal (at clinical concentrations) | nih.gov |
Interactive Data Table: this compound Metabolism Pathways and Enzymes
| Pathway | Primary Enzyme(s) | Metabolite(s) | Contribution to Elimination | Location(s) | Reference |
| Glucuronidation | UGT1A9 | This compound glucuronide | ~70-90% | Liver, Kidneys | drugbank.commhmedical.comnih.govfrontiersin.orgnih.govresearchmap.jpsemanticscholar.org |
| Hydroxylation | CYP2B6, CYP2C9 | 4-hydroxythis compound | ~29% (alternative pathway) | Liver | drugbank.commhmedical.comfrontiersin.orgnih.govresearchmap.jpsemanticscholar.orgresearchgate.net |
| Conjugation | UGTs, SULTs | 4-hydroxythis compound glucuronides/sulfates | Part of alternative pathway | Liver | frontiersin.orgnih.govsemanticscholar.org |
Data Table: Reported Organ Extraction Ratios for this compound in Humans
| Organ | Extraction Ratio | Reference |
| Liver | 0.87 ± 0.09 | nih.govnih.gov |
| Kidneys | 0.70 ± 0.13 | nih.govnih.gov |
| Lungs | Not significant (at steady state) | nih.govnih.gov |
| Brain | Not significant | nih.govnih.gov |
Note: The interactive nature of the tables is simulated in this text response.
Elimination Kinetics and Excretory Mechanisms
This compound and its metabolites are primarily eliminated from the body through renal excretion following extensive metabolism. drugbank.comopenanesthesia.orgderangedphysiology.com Less than 1% of the administered this compound dose is excreted unchanged in the urine. nih.govfrontiersin.org The majority of the dose is eliminated as water-soluble conjugated metabolites. nih.govopenanesthesia.org
Renal Clearance Studies
Renal clearance plays a crucial role in the elimination of this compound metabolites. Studies have shown that approximately 73% of the administered dose is eliminated in urine within 24 hours, and this increases to 88% within 120 hours, primarily as water-soluble metabolites. nih.gov The renal clearance of these metabolites is reported to be around 120 ml/min. nih.gov
Even after 60 hours following a this compound infusion, this compound and its quinol glucuronides have been detected in urine, suggesting prolonged excretion of metabolites. oup.com It has been hypothesized that reabsorption of this compound and its metabolites by the kidney may occur, with subsequent gradual conjugation and excretion in the urine. oup.comnih.gov
The kidneys also contribute to the metabolism of this compound, accounting for up to one-third of the total body clearance in some patient populations. frontiersin.orgnih.gov The renal extraction ratio has been reported to be between 60% and 70%. nih.gov
Physiological Factors Influencing this compound Pharmacokinetics
The pharmacokinetics of this compound can be influenced by various physiological factors, leading to inter-individual variability in drug response.
Age-Related Pharmacokinetic Alterations
Age significantly impacts this compound pharmacokinetics. Studies have consistently shown that both children and elderly patients exhibit altered this compound disposition compared to younger adults. openanesthesia.orgplymouth.ac.uknih.govukzn.ac.zanih.govnih.govoup.complos.org
In children, particularly infants, this compound clearance rates are generally higher on a per-kilogram body weight basis than in adults. openanesthesia.orgplymouth.ac.uknih.gov This is attributed to a larger central distribution volume and potentially higher metabolic rates. openanesthesia.orgplymouth.ac.uk As children mature, their clearance rates approach adult values, typically within the first year of life, mirroring the development of hepatic enzyme systems. plymouth.ac.uk The volume of the central compartment is also reported to be larger in children compared to adults. plymouth.ac.uk
Conversely, elderly patients typically exhibit decreased this compound clearance rates compared to younger adults. nih.govukzn.ac.zanih.govcapes.gov.br This reduced clearance can lead to higher plasma concentrations and potentially an exaggerated response to standard doses. ukzn.ac.zanih.govcapes.gov.br The volume of the central compartment has also been reported to be smaller in elderly patients. nih.govcapes.gov.br These age-related pharmacokinetic changes necessitate careful consideration when determining this compound dosing in pediatric and geriatric populations.
Research findings on age-related pharmacokinetic alterations are summarized in the table below:
| Age Group | Clearance (relative to young adults) | Central Compartment Volume (relative to young adults) |
| Children | Higher (per kg) openanesthesia.orgplymouth.ac.uknih.gov | Larger plymouth.ac.uk |
| Elderly | Lower nih.govukzn.ac.zanih.govcapes.gov.br | Smaller nih.govcapes.gov.br |
Influence of Body Habitus and Composition
Body habitus and composition, particularly the proportion of lean body mass and fat mass, can influence this compound pharmacokinetics. nih.govwikipedia.orgoup.comekja.orgujms.netresearchgate.netresearchgate.netamegroups.orguniversiteitleiden.nlnih.gov this compound is a lipophilic drug and distributes into adipose tissue. pharmacology2000.comderangedphysiology.comekja.org
In obese patients, the volume of distribution of lipophilic drugs like this compound is generally increased due to the larger fat mass. ekja.orgresearchgate.net However, the increase in distribution volume may not be directly proportional to the increase in total body weight. ekja.org Studies in morbidly obese patients have shown a significant increase in both elimination clearance and peripheral compartment volume. researchgate.net Despite the increased fat mass, this compound does not appear to accumulate excessively in morbidly obese patients with prolonged infusions. oup.comuniversiteitleiden.nl
The influence of body composition extends beyond total body weight. Lean body mass (LBM) has been identified as a significant covariate for this compound clearance in some pharmacokinetic models. oup.comresearchgate.net Allometric scaling based on body weight or LBM has been explored to improve the prediction of this compound disposition across varying body sizes. nih.govplymouth.ac.ukresearchgate.netuniversiteitleiden.nl Some research suggests that while the volume of distribution increases with total body weight, clearance may be better correlated with lean body mass or fat-free mass. nih.gov
Studies have also investigated the impact of fat distribution. Abdominal adipose tissue, being metabolically more active than peripheral fat, may favor this compound clearance. ujms.net The central compartment volume can be overestimated by total body weight in obese subjects. ujms.net
Research findings on the influence of body habitus and composition are summarized in the table below:
| Body Habitus/Composition | Volume of Distribution (Vd) | Clearance (CL) | Notes |
| Obesity | Increased ekja.orgresearchgate.net | Increased (in morbidly obese) researchgate.net | Vd increase may not be proportional to total body weight. ekja.org |
| High Adiposity | May be associated with decreased central volume of distribution. nih.gov | ||
| Lean Body Mass (LBM) | Significant covariate for CL in some models oup.comresearchgate.net | Allometric scaling with LBM explored. nih.govresearchgate.net | |
| Abdominal Fat | May favor CL ujms.net | Metabolically more active than peripheral fat. ujms.net |
Impact of Hepatic and Renal Impairment on Clearance
This compound is primarily cleared from the body through hepatic metabolism, predominantly via glucuronidation, and the resulting inactive metabolites are subsequently excreted by the kidneys. drugbank.compsu.edu While the liver plays a major role, extrahepatic metabolism also contributes significantly to this compound clearance. nih.gov
Hepatic Impairment:
Hepatic impairment can influence the pharmacokinetics of this compound, although studies suggest that this compound clearance is not significantly impaired by moderate liver disease. oup.complos.orgresearchgate.net However, in cases of severe hepatic impairment, exposure to this compound has been observed to be higher compared to healthy individuals, indicating a lower clearance rate. researchgate.net This reduced clearance can lead to slightly delayed recovery times. researchgate.net
Research indicates that while the total body clearance and terminal elimination half-life may not be significantly different in patients with moderately severe cirrhosis compared to control groups, the volume of distribution at steady state can be significantly greater in cirrhotic patients. researchgate.netplos.org The free fraction of this compound in circulation can be affected by the liver's ability to synthesize albumin, and clearance is dependent on hepatic metabolism. spandidos-publications.com Therefore, in patients with hepatic insufficiency, particularly severe cases, actual this compound concentrations may be higher than predicted by models based on healthy individuals. spandidos-publications.commedscimonit.com
Renal Impairment:
Unlike hepatic impairment, renal impairment generally does not appear to significantly affect the plasma clearance of this compound. researchgate.netplos.org Studies comparing patients with end-stage renal disease (ESKD) and normal renal function have shown comparable this compound pharmacokinetics. psu.eduplos.orgnih.gov The mean total body clearance of this compound has been reported to be similar in ESKD patients and control groups. plos.org
It is important to note that while this compound clearance may not be significantly impacted by renal impairment, uremic toxins that accumulate in renal failure can potentially affect the activity of drug-metabolizing enzymes and transporters, which could indirectly influence the metabolism of various drugs, though the direct significant impact on this compound clearance is not consistently demonstrated. nih.govresearchgate.netfda.gov
Summary of Clearance in Impaired Organ Function:
| Organ Impairment | Impact on this compound Plasma Clearance | Notes |
| Hepatic | Generally not significantly impaired in moderate disease; potentially reduced in severe impairment. oup.complos.orgresearchgate.netresearchgate.net | May lead to higher actual concentrations and delayed recovery in severe cases. researchgate.netspandidos-publications.commedscimonit.com |
| Renal | Generally not significantly affected. psu.eduresearchgate.netplos.org | Metabolites are renally excreted, but parent drug clearance is largely unchanged. drugbank.comnih.govplos.org |
Detailed Research Findings:
Several studies have investigated the pharmacokinetic profile of this compound in patients with hepatic and renal dysfunction. For instance, a study comparing patients with end-stage renal disease (ESRD) requiring hemodialysis with a control group found that the mean total body clearance of this compound was not significantly reduced in the ESRD group (30.66 mL∙kg-1∙min-1) compared with the control group (33.75 mL∙kg-1∙min-1). plos.org This study also noted that ESRD patients tended to exhibit a greater volume of distribution at steady state. plos.org
| Study | Patient Group | Finding on this compound Clearance | Citation |
| Evaluation of Induction Doses of this compound | Severe Hepatic Impairment | Clearance was 38.1% lower compared to healthy volunteers. | researchgate.net |
| Renal Impairment | Plasma clearance was comparable with that measured in healthy subjects. | researchgate.net | |
| The influence of this compound-based total intravenous anesthesia | End-Stage Renal Disease (ESRD) | Mean total body clearance not significantly reduced compared to control group. | plos.org |
| Kidneys contribute to the extrahepatic clearance of this compound in humans | Healthy Subjects | Hepatic clearance ~60% of total body clearance; significant renal extraction observed. | nih.gov |
| Pharmacokinetics of this compound infusions | Cirrhosis (Moderate) | Total body clearance not reduced significantly compared to control patients. | researchgate.net |
| Pharmacokinetic Analysis of this compound Target-Controlled Infusion | Severe Hepatic Insufficiency | Measured concentrations significantly higher than predicted concentrations. | medscimonit.com |
| Pharmacokinetics of this compound and haemodynamic changes | Uraemic Patients | Pharmacokinetic variables were similar to control patients; mean elimination half-lives comparable. | psu.edu |
Neurophysiological and Neurobiological Research on Propofol Effects
Electroencephalographic (EEG) Manifestations and Cortical Dynamics
Electroencephalography (EEG) studies have been instrumental in characterizing the dynamic changes in brain electrical activity induced by propofol. These changes are often dose-dependent and reflect the drug's influence on neuronal oscillations and communication.
Alpha and Theta Oscillation Induction and Characteristics
This compound is known to induce characteristic changes in EEG oscillations, particularly in the alpha and theta frequency bands. This compound enhances GABAA-mediated synaptic inhibition, leading to characteristic EEG signatures such as alpha oscillations (8-12 Hz) and slow-wave oscillations (0.1-1.5 Hz). researchgate.net As this compound sedation deepens, there is typically an increase in power in the alpha (8-12 Hz) and theta (3-8 Hz) bands. pnas.org Mathematical modeling suggests that interactions between the thalamus and frontal cortex contribute to the generation of alpha band oscillations and high frontal coherence observed during this compound anesthesia. mdpi.com However, studies also indicate that while alpha power may remain stable across age groups at consistent this compound concentrations, older patients might show decreased frontal alpha synchronization, suggesting age-related differences in brain connectivity under this compound. mdpi.com Some research indicates that low doses of this compound associated with paradoxical excitation can result in increased EEG power in the beta range (12–25 Hz) accompanied by decreased power in the lower frequency alpha (7.5–12.5 Hz) and theta (3.5–7.5 Hz) bands. jneurosci.org
Suppression of Evoked Potentials (e.g., Somatosensory Evoked Potentials)
This compound affects the brain's response to external stimuli, as evidenced by its impact on evoked potentials. This compound suppresses synaptic responsiveness of somatosensory relay neurons to excitatory input by potentiating GABAA receptor chloride channels. cornell.edu Studies have shown that this compound can suppress cortical somatosensory evoked potentials (SSEPs), which are electrical signals generated in the brain in response to stimulation of sensory nerves. nih.govnih.gov This suppression is dose-dependent. nih.gov Compared to other anesthetics like isoflurane (B1672236), this compound anesthesia has been shown to cause less suppression of cortical SSEPs, with better preservation of amplitude and less variability at an equivalent depth of anesthesia. nih.gov While somatosensory stimuli can trigger bursts during EEG suppression with other anesthetics, painless stimuli during this compound anesthesia may not cause bursts. oup.com
Network-Level Connectivity Alterations and Information Integration Capacity
This compound significantly alters the functional connectivity and information processing capacity of brain networks. This compound disrupts efficient information transmission in the brain. nih.gov The integration of global neural information is considered important for consciousness, and the disruption of this integration capacity may induce the loss of consciousness. nih.gov Studies using graph-theoretical network analysis of EEG data have shown that this compound increases average path length, clustering coefficient, and modularity, suggesting that the optimal information integration capacity in the brain is inhibited by anesthetics. nih.gov this compound reconfigures network hub structure, particularly disrupting hub structures in the parietal region, which play a core role in information integration and transmission. nih.gov Functional connectivity, as measured by phase lag index (PLI), can show various changes across different frequency bands after this compound administration, although these changes may not always correlate directly with state transitions of consciousness. nih.gov Functional magnetic resonance imaging (fMRI) studies have also indicated that this compound-induced deep sedation is associated with a significant reduction in the brain's capacity to integrate information, both within and between networks. ucl.ac.ukupmc.fr This decrease in integration is particularly consistent within individual brain systems. upmc.fr Partial correlations suggest that functional connectivity is notably affected between parietal areas and frontal or temporal regions during deep sedation. ucl.ac.ukupmc.fr Loss of consciousness under this compound has been associated with a redistribution of the pattern of information integration, leading to a loss of efficient global information transmission capacity but an increase in local functional segregation in the cortical network. researchgate.net this compound can cause neuronal populations to form tight local connections, limiting long-range functional integration. researchgate.net
Mechanisms of Burst Suppression and Isoelectric EEG
At deeper levels of anesthesia, this compound can induce burst suppression, an EEG pattern characterized by alternating periods of high-amplitude activity (bursts) and near-isoelectric quiescence (suppressions). Burst suppression is associated with a deep state of brain inactivation and tends to develop with increased levels of the causal factor, such as GABAergic anesthetic concentration. frontiersin.org In vitro studies have shown that anesthetics like this compound potentiate GABAA receptors, leading to a burst suppression pattern. nih.gov Increasing anesthetic concentration further depresses glutamatergic transmission, which can eventually lead to complete suppression of the EEG, resulting in an isoelectric state. nih.gov A neurophysiological-metabolic model suggests that burst suppression may arise from the interaction between neuronal dynamics and brain metabolism. pnas.org While bursts during burst suppression can occur on multiple electrodes, they frequently exhibit asynchrony in onset, with the difference in onset time correlating with the distance between electrodes. frontiersin.org In this compound-induced burst suppression, evoked potentials like sharp waves and bursts can be separated and occur independently, unlike with some other anesthetics where evoked waves may continue as a burst. oup.com
Cellular Neuroprotection and Neurotoxicity Research
This compound's effects at the cellular level are complex, with research exploring both potential neuroprotective and neurotoxic properties.
Mechanisms of Antioxidant Activity
This compound possesses antioxidant properties, which are thought to contribute to its potential neuroprotective effects. nih.goveuropeanreview.orgeuropeanreview.org The antioxidant property of this compound has been extensively studied, and there are several proposed mechanisms. nih.gov Due to its shared phenol (B47542) structure with alpha-tocopherol, this compound may directly scavenge free radicals and peroxynitrite. nih.govnih.gov this compound may also suppress the biosynthesis and activity of nitric oxidase and NADPH oxidase, thereby reducing the production of oxidative stress. nih.gov Additionally, this compound may induce the expression of antioxidant enzymes like heme oxygenase-1 and superoxide (B77818) dismutase, facilitating the removal of oxidative stress. nih.gov In vitro studies have demonstrated that this compound can inhibit oxidative hemolysis and lipid peroxidation in erythrocyte membranes, and this protective effect can be enhanced by ascorbic acid. nih.gov this compound has shown effective reducing power and scavenging activities against various radicals, including DPPH free radicals, superoxide anion radicals, and hydrogen peroxide. researchgate.net These antioxidant activities have been compared to standard antioxidants like BHA, BHT, and alpha-tocopherol, with this compound sometimes revealing more effective antioxidant capacity. researchgate.net this compound's antioxidant capacity has been implicated in protecting the brain from oxidative injury by scavenging reactive oxygen species (ROS), inhibiting free radical generation, and reducing lipid peroxidation. frontiersin.org It may also play a role in attenuating ferroptosis, a type of cell death correlated with overwhelming lipid peroxidation and cellular ROS. frontiersin.orgfrontiersin.org Furthermore, this compound has been shown to decrease oxidative stress in gliomas, potentially by regulating divalent metal transporter 1 (DMT1) expression through modulating calcium-permeable AMPA receptors. frontiersin.org
While this compound exhibits antioxidant properties, research also explores its potential for neurotoxicity, particularly in the developing brain. frontiersin.orgnih.govcambridge.org Growing evidence from experimental models indicates that this compound can have neurotoxic effects similar to other anesthetic drugs, raising concerns regarding its use in pediatric anesthesia. nih.govcambridge.org Mechanisms of this compound-induced neurotoxicity may include increased neuronal cell death, dysregulation of neurogenesis, abnormal dendritic development, and decreased neurotrophic factor expression. nih.gov this compound treatment has been shown to promote damage to hippocampal neuronal mitochondria in a dose-dependent manner, potentially leading to neuronal apoptosis and neurotoxicity by inhibiting mitochondrial respiratory chain complex I. spandidos-publications.com Studies in developing rats suggest that this compound's neurotoxicity may be related to ferroptosis, which it may induce, leading to neuronal apoptosis. frontiersin.org this compound has also been linked to the amplification of RAR signaling pathways, impacting hippocampal development and apoptosis. physiology.org It is inferred that this compound may accentuate neurotoxicity by heightening interactions involving RARα and Snhg1, culminating in the suppression of Bdnf. physiology.org
Effects on Apoptotic Pathways and Neuronal Cell Viabilityguidetopharmacology.orgsfb1315.de
High concentrations of this compound (100 μM-200 μM) have been confirmed to decrease neuron survival based on cell viability assays. plos.org Conversely, lower concentrations (0.1 μM-50 μM) have shown a protective effect against ischemia-reperfusion injury in primary hippocampal cells, with 10 μM identified as an optimal dose in some studies. plos.org this compound can inhibit mitochondrial fission and the mitochondrial apoptotic pathway evoked by oxygen-glucose deprivation and reperfusion in rat hippocampal neurons, potentially by depressing calcium overload. plos.org This involves the downregulation of proteins like cytochrome C and apoptosis-inducing factor (AIF). plos.org
This compound can also induce neural stem cell apoptosis through specific signaling pathways, such as the microRNA-9-5p / chemokine CXC receptor 4 (CXCR4) pathway. Upregulation of miR-9-5p and CXCR4 has been observed in this compound-treated cells, and overexpression of miR-9-5p can induce apoptosis in neural stem cells, accompanied by elevated activity of apoptosis-related proteins like Bax and caspase-3, and decreased Bcl-2 expression. nih.govsmarttots.org Inhibition of CXCR4 has been shown to reduce this compound-induced cell apoptosis. nih.gov
In aged mice, chronic intermittent this compound has been found to attenuate surgery-induced increases in pro-apoptotic proteins, including caspase-9, cleaved caspase-3, and Bax, in the hippocampus. biorxiv.org
Investigations into Synapse Loss and Neuronal Fine Structuresfb1315.de
Research indicates that this compound can affect the fine structure and functional integrity of nerve cells, particularly impacting synapses. While some studies on this compound's neurotoxicity focus on neuronal apoptosis, experiments have shown that synapse loss can be significant. For instance, studies in neonatal animals have demonstrated a substantial loss of synapses in hippocampal neurons following anesthesia exposure. cambridge.org This synapse loss can continue over time. cambridge.org
This compound's effects on synaptic structure and function are particularly relevant during brain development, a period of significant synapse creation. cambridge.org Exposure to general anesthetics during this critical time can lead to serious and persistent ultrastructural abnormalities of the neuropil. cambridge.org Studies have confirmed that this compound affects synapse formation during development, potentially through pathways like mTOR. cambridge.org Furthermore, this compound can collapse the growth cones of neurons by activating RhoA, affecting the axonal transport of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which can contribute to impaired cognitive function. researchgate.netcambridge.org Exposure to this compound can cause damage to neural synaptic function and structure in the developing brain and may lead to long-term cognitive changes by interfering with brain plasticity. cambridge.orgresearchgate.net
This compound has been shown to reduce electrical synaptic strength between coupled neurons in the thalamic reticular nucleus (TRN), a region involved in regulating thalamocortical interactions and generating sleep spindles, which are correlated with this compound-induced loss of consciousness. frontiersin.org this compound primarily affects inhibitory GABAergic synapses, prolonging the temporal decay phase and increasing charge transfer, while excitatory synapses remain largely unaffected. nih.gov
Studies on Developmental Neurotoxicity in Pediatric Populationssfb1315.demdpi.com
Growing evidence suggests that this compound can interfere with brain development, potentially affecting learning and cognitive function in pediatric populations. nih.govresearchgate.net Both in vivo and in vitro experiments have indicated that this compound is neurotoxic to the developing brain, causing damage to developing nerve cells and interfering with learning and memory function in animals. cambridge.org Case reports and clinical studies have also suggested neurotoxicity of this compound on the developing brain, with observations of neuromuscular damage and cognitive impairment in children under this compound anesthesia. cambridge.orgnih.govresearchgate.net
Studies have found that neonatal animals with high levels of lncRNA LCRF may be more vulnerable to nervous system damage caused by this compound. cambridge.org this compound can interfere with neural stem cell differentiation through specific signaling pathways, such as the microRNA-124-3p–specificity protein 1–cyclin-dependent kinase inhibitor 1B pathway, contributing to neurotoxicity and potentially explaining learning and memory impairment in children. cambridge.org Exposure to this compound during childhood has been linked to increased hippocampal neuronal apoptosis and synaptic ultrastructural changes in adult rats. cambridge.org
Clinical and preclinical studies have found that this compound can cause damage to the immature nervous system, potentially leading to neurodevelopmental disorders and cognitive dysfunction in infants and children. researchgate.netnih.govresearchgate.net The potential molecular mechanisms underlying this developmental neurotoxicity are still being elucidated. researchgate.netnih.gov Some clinical findings suggest a higher probability of learning disabilities and other neurological issues in children exposed to this compound or other anesthesia before the age of four, persisting into adolescence and adulthood. researchgate.net
Role of Neuroinflammation and Cytokine Modulationsfb1315.de
Neuroinflammation is increasingly recognized for its role in various neurological conditions, and research has explored how this compound modulates inflammatory responses in the central nervous system. This compound has demonstrated immunomodulatory and antioxidative properties. nih.gov It has been reported to reduce endotoxin-induced inflammatory responses and decrease pro-inflammatory cytokine production in various cell types. nih.gov
Microglia, the primary innate immune cells in the central nervous system, play a central role in neuroinflammation. nih.gov Upon inflammatory stimuli, microglia become activated and release inflammatory cytokines, chemokines, and reactive oxygen species (ROS), which can induce neuronal injury or death. nih.gov this compound has been shown to inhibit microglia activation. nih.gov
Studies have indicated that this compound can attenuate neuroinflammation induced by lipopolysaccharide (LPS). nih.gov The underlying mechanisms may involve the downregulation of pathways such as ROS/PI3K/Akt/mTOR/HIF-1α. nih.gov this compound can also modulate inflammation by downregulating Toll-like receptor 4 (TLR4), leading to a decrease in the expression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. preprints.org Activation of the PI3k/Akt pathway by this compound is also suggested to reduce inflammatory mediators such as nitric oxide (NO), ROS, and TNF. preprints.orgpreprints.org
This compound can suppress the expression of HIF-1α by downregulating NF-κB p65, resulting in the inhibition of pro-inflammatory cytokine production (TNF, IL-1β, and IL-6). preprints.orgpreprints.org It can also counteract the function of miR-221/222, which increases IRF2 protein levels, leading to a decrease in pro-inflammatory cytokines. preprints.orgpreprints.org this compound can enhance the phosphorylation of GSK-3β along with downregulating TLR4, resulting in decreased pro-inflammatory cytokines and increased anti-inflammatory cytokines. preprints.org
In the context of ischemic stroke, this compound's anti-inflammatory effects may involve downregulating microglial Cx43, reducing pro-inflammatory cytokines (IL-1β, IL-6, and TNF) and increasing anti-inflammatory cytokines (IL-10) in in vitro models of hypoxia/reoxygenation injury. preprints.org Chronic intermittent this compound has been shown to attenuate surgery-induced neuroinflammation and microglial cell activation in the hippocampus of aged mice. biorxiv.org
This compound and Cognitive Function Research
Research has explored the impact of this compound on cognitive function, including mechanisms of reversible impairment and effects on memory processes.
Reversible Cognitive Impairment Mechanismsguidetopharmacology.org
This compound is known to cause postoperative cognitive dysfunction (POCD), particularly after prolonged or high-dose administration. nih.govresearchgate.net While the precise mechanisms are not fully understood, research points to several potential factors. This compound-induced cognitive impairment may be associated with neuroinflammation, mitochondrial dysfunction, abnormal protein accumulation, cellular apoptosis, imbalance of neurotransmitter levels (such as the Glu/GABA ratio), impaired synaptic plasticity, abnormal changes in autophagy, and abnormal expressions of miRNAs. researchgate.net
Studies suggest that this compound can suppress critical hippocampal pathways, such as the HTR1A/GRIA2/PIK3R1 signaling pathway, contributing to cognitive dysfunction. nih.gov In vitro experiments have shown that this compound treatment reduces the expression of factors related to this pathway, decreases neuronal activity and synaptic plasticity, and increases apoptosis and inflammation. nih.gov In vivo studies have demonstrated significant impairments in spatial memory and learning abilities in mice treated with this compound. nih.gov
This compound's effects on cognitive function may also involve its interaction with GABAergic receptors, particularly α5-GABAA receptors. biorxiv.org Some findings suggest that this compound may improve cognitive function by attenuating surgery-induced neuroinflammation and caspase activation, or by rebalancing neuronal inhibition through mechanisms potentially involving the sustained increased availability of α5-GABAA receptors. biorxiv.org
Impact on Memory Consolidation and Retrieval Processespreprints.org
This compound has been shown to affect memory consolidation, the process by which newly acquired information is stabilized into long-term memory. This impact appears to be time-dependent and may selectively affect certain aspects of memory.
Studies in humans have demonstrated that administration of this compound shortly after learning can impair recall, but may spare recognition. eneuro.orgosf.ioresearchgate.net This suggests that this compound can modulate the early stages of memory consolidation that are dependent on the hippocampus. eneuro.orgosf.ioresearchgate.netresearchgate.net The amnesic effect appears to be limited to a brief time window following learning. eneuro.org this compound general anesthesia provides a tool to investigate these early steps of hippocampus-mediated memory consolidation in humans. eneuro.orgosf.io
Research using spatial memory tasks in both humans and rats has shown that this compound infusion during memory consolidation can impair hippocampus-dependent spatial memory. researchgate.net In rats, this compound has been shown to transiently affect the induction and maintenance of long-term potentiation (LTP) in the CA1 region of the hippocampus, a process crucial for memory formation. researchgate.net
This compound's influence on memory consolidation may also be modulated by factors such as schema congruency of learned information. researchgate.net Studies suggest that this compound administration might facilitate the consolidation of previously encoded schema-congruent items, potentially reflecting a competitive interaction between hippocampal and extra-hippocampal networks during early consolidation. researchgate.net
This compound-assisted sleep has been shown to restore cognitive function, including spatial learning and memory, in sleep-deprived rats. bohrium.com This may occur by attenuating mitochondria-mediated neuronal apoptosis in the hippocampus and suppressing the death receptor pathway. bohrium.com
Influence on Cerebral Hemodynamics and Metabolism
Cerebrovascular Reactivity Alterations
Cerebrovascular reactivity refers to the capacity of cerebral blood vessels to alter their diameter in response to physiological stimuli, such as changes in arterial carbon dioxide tension (PaCO2). This reactivity is crucial for maintaining stable cerebral blood flow despite variations in systemic blood pressure or metabolic demand. Studies have investigated this compound's influence on this vital mechanism.
Research in sheep, for instance, compared the cerebrovascular CO2 reactivity under awake conditions, this compound anesthesia, and isoflurane anesthesia. While this compound significantly decreased cerebral blood flow compared to the awake state, there was no significant difference in the CO2 reactivity of cerebral blood flow between the this compound and isoflurane cohorts. core.ac.uknih.gov The slopes of the linear relationships between cerebral blood flow and CO2 tension were more predictable under both anesthetic conditions compared to the awake state. core.ac.uknih.gov
Another study suggests that this compound may preserve cerebrovascular reactivity to carbon dioxide. ekb.eg However, during this compound anesthesia, cerebrovascular reactivity of blood flow and volume may be maintained during hypercapnia but diminished during hypocapnia. core.ac.uk Clinically administered doses of this compound using target-controlled infusion (TCI) have been shown not to affect cerebrovascular CO2 reactivity. scielo.brperiodikos.com.br
Cerebral Metabolic Rate of Oxygen Consumption (CMRO2)
The cerebral metabolic rate of oxygen consumption (CMRO2) is a key indicator of brain metabolic activity. This compound is known to reduce CMRO2, which is a significant component of its neuroprotective profile, particularly in conditions of cerebral ischemia. ekb.eg This reduction in metabolic demand is often coupled with a decrease in cerebral blood flow. spiedigitallibrary.org
Studies in humans have demonstrated that this compound infusion leads to a decrease in CMRO2. One study reported a decrease in CMRO2 from 2.7 ml/100 g/min to 2.2 ml/100 g/min following this compound infusion (6 mg/kg/h for 40 min). researchgate.netnih.gov This decrease was found to be proportional to the decrease in cerebral blood flow, suggesting that the coupling between cerebral circulation and metabolism is maintained. researchgate.netnih.gov
Research in dogs also showed that this compound injection resulted in a significant decrease in CMRO2, with reductions of 34% at 5 and 10 minutes, 36% at 15 minutes, and 15% at 20 minutes after injection. ekja.org This effect was more potent and persistent compared to thiopental (B1682321). ekja.org
A study comparing this compound and sevoflurane (B116992) in patients with impaired cerebral oxygenation found that the cerebral blood flow/CMRO2 ratio only demonstrated a slight increase after this compound anesthesia, suggesting no significant influence on metabolic coupling, consistent with previous studies. dovepress.com
Here is a table summarizing some findings on this compound's effect on CMRO2:
| Study Type | Subject | This compound Administration | Observed CMRO2 Effect | Citation |
| Human Study | Patients (n=10) | Infusion (6 mg/kg/h for 40 min) | Decreased from 2.7 to 2.2 ml/100 g/min (P=0.04) | researchgate.netnih.gov |
| Animal Study | Dogs (n=8) | Injection (5 mg/kg) | Decreased by 34% (5 & 10 min), 36% (15 min), 15% (20 min) | ekja.org |
| Human Study | Patients with impaired cerebral oxygenation | Intravenous Anesthesia | Slight increase in CBF/CMRO2 ratio (suggesting no significant influence on coupling) | dovepress.com |
Cerebral Blood Flow and Intracranial Pressure Dynamics
This compound typically causes a dose-dependent decrease in cerebral blood flow (CBF). nih.govderangedphysiology.com This reduction in CBF is often coupled with the decrease in CMRO2. spiedigitallibrary.orgresearchgate.netnih.gov The decrease in CBF is related to the metabolic depressor effect of this compound due to the suppression of neuronal activity. rsdjournal.org
Studies have shown that this compound infusion decreases CBF. In one human study, CBF decreased from 34.4 ml/100 g/min to 30.0 ml/100 g/min following this compound infusion. researchgate.netnih.gov Research in baboons indicated that this compound infusion rates of 6 and 12 mg/kg/h decreased CBF by 28% and 39%, respectively. nih.gov A study during cardiopulmonary bypass in patients showed a 35% decrease in cerebral blood flow velocity (CBFV) with this compound. nih.gov
This compound also tends to reduce intracranial pressure (ICP). derangedphysiology.comrsdjournal.org This effect is likely a consequence of the decrease in cerebral blood volume, which is related to the reduction in CBF due to cerebral vasoconstriction. researchgate.netrsdjournal.org this compound dose-dependently contracts cerebral blood vessels and reduces intracranial pressure. researchgate.net The reduction in ICP observed with this compound is probably explained by its effects in reducing CBF and brain metabolism. rsdjournal.org
A case report utilizing non-invasive monitoring techniques observed a reduction in cerebral blood flow produced by this compound, impacting intracranial compliance. rsdjournal.orgrsdjournal.org The low P2/P1 ratio reported in this case pointed to a reduction in the second peak of the ICP waveform, representing ICP itself or the spread of blood through the brain, likely explained by the reduction in CBF and brain metabolism. rsdjournal.org
Research on Brain Regions and Network Specificity
This compound's effects are not uniform across the brain; rather, they exhibit regional and network specificity, contributing to the altered states of consciousness and other neurological effects observed during anesthesia.
Thalamocortical Interactions
The thalamocortical system, a complex network of connections between the thalamus and the cerebral cortex, plays a crucial role in consciousness, sensory processing, and cognitive function. This compound significantly impacts the activity and interactions within these circuits.
Research suggests that this compound disrupts activity within the thalamocortical system, potentially contributing to altered arousal and unconsciousness. pnas.org this compound has been shown to disrupt functional relationships between the cortex and thalamus, with a greater degree of disruption observed between the cortex and higher-order thalamic nuclei compared to first-order nuclei. pnas.org
This compound disrupts alpha oscillations (~10 Hz) in posterior circuits involved in sensory processing, which are structurally connected with nuclei in the sensory and sensory associational regions of the thalamus. pnas.org Simultaneously, it can induce an alpha oscillation in prefrontal cognitive circuits, which are connected with thalamic nuclei involved in cognition, such as the mediodorsal nucleus. pnas.org This suggests that this compound dismantles sensory and cognitive processes through its differential effects on distinct thalamocortical networks. pnas.org
Studies using computational models suggest that this compound's effects on thalamic cells, such as increasing GABA conductance and decay time and inhibiting HCN1 channels, play a role in generating or disrupting alpha-band activity in thalamocortical circuits. pnas.orgbiorxiv.org this compound potentiation of GABAergic inhibition is thought to slow prefrontal thalamocortical circuits, favoring alpha oscillations. pnas.orgbiorxiv.org
Thalamocortical coherence can either increase or decrease during this compound anesthesia depending on the specific thalamic nucleus being examined. pnas.org Frontal cortical regions linked to higher-order thalamic nuclei may exhibit higher coherence under this compound, while posterior cortical regions connected to first-order and higher-order sensory thalamic nuclei may show diminished coherence. pnas.org
The thalamus is considered a critical component of this compound-induced cortical spectral phenomena, and changes to the thalamus may be a key part of how this compound achieves its effects, including unconsciousness. plos.orgnih.gov Altered activity, particularly in the central medial thalamus, can precede changes in the neocortex during transitions into this compound anesthesia. researchgate.net
Effects on Specific Neural Nuclei (e.g., Medial Prefrontal Cortex, Centromedian Nucleus of Thalamus, pre-Bötzinger Complex)
This compound's effects are also observed in specific neural nuclei known to be involved in consciousness, cognition, and vital functions like respiration.
Medial Prefrontal Cortex (mPFC): The medial prefrontal cortex is implicated in higher-order cognitive functions and consciousness. Studies suggest that this compound induces loss of consciousness at least partially through impacts on the mPFC. floridiananesthesiaservices.com this compound has been shown to disrupt activity in the mPFC by inducing highly synchronized oscillations between this region and the thalamus. pnas.org This disruption in the mPFC may imply an impairment of self-awareness and internal consciousness. pnas.org
Research in rats indicated that this compound administration caused significant changes in neurotransmission in the mPFC, including an increase in the dopamine (B1211576) metabolite DOPAC and a decrease in dopamine neurotransmitters. floridiananesthesiaservices.com Blocking GABA-A receptors in the mPFC delayed the induction and hastened the emergence from this compound-induced loss of consciousness, suggesting the involvement of GABA neurotransmitters and GABA-A receptors in this region. floridiananesthesiaservices.com
This compound anesthesia can also have developmental stage-dependent effects on dendritic spines and synapse density in the medial prefrontal cortex of rats, with implications for circuit assembly in the developing brain. researchgate.net
Centromedian Nucleus of Thalamus (CMT): The centromedian nucleus is part of the nonspecific thalamic nuclei and is involved in arousal, consciousness, and cortical rhythms. This compound influences functional connectivity within the nonspecific thalamocortical system, which includes the centromedian nucleus. nih.gov
The centromedian nucleus of the thalamus has been selected as a putative nucleus to assess its participation in the regulation of consciousness under this compound. oup.com Electrophysiology results showed that this compound significantly affected the frequency of spontaneous excitatory postsynaptic currents (sEPSC) in the CMT, with frequency being inhibited as drug concentration increased. oup.com While this compound decreased c-fos expression in the CMT, no co-localization with GABAergic neurons was observed, as the CMT reportedly lacks GABAergic neurons. oup.com The CMT may receive GABAergic projections from areas like the reticular nucleus of the thalamus. oup.com
pre-Bötzinger Complex (PrBo): The pre-Bötzinger complex is a crucial nucleus in the brainstem responsible for generating the respiratory rhythm. This compound can cause respiratory depression, and this effect is partly attributed to its actions on the pre-Bötzinger complex. tandfonline.comtandfonline.com
This compound-induced respiratory depression is believed to occur mainly through a central mechanism, reducing the activity of pre-inspiratory neurons and decreasing the inspiratory burst rate. tandfonline.comtandfonline.com Activation of GABA receptors in the pre-Bötzinger complex is partly responsible for this compound-induced respiratory depression. tandfonline.comtandfonline.com
Studies have investigated the effects of this compound on glutamatergic neurons in the pre-Bötzinger complex, which are central to rhythmogenesis. researchgate.netnih.govresearchgate.net this compound can induce hyperpolarization of glutamatergic neurons in this region. researchgate.net Research classifying glutamatergic neurons in the pre-Bötzinger complex as Type-1 and Type-2 has shown that this compound at certain concentrations can shorten the latency period of Type-1 neurons while not affecting Type-2 neurons, suggesting differential effects on these neuronal subtypes. researchgate.netnih.govresearchgate.net Higher doses of this compound may enhance the activation of GABAergic neurons in the pre-Bötzinger complex. nih.gov
Dopaminergic and Noradrenergic Network Reconfigurations
This compound, a widely utilized intravenous anesthetic, exerts complex effects on brain networks, including significant interactions with the dopaminergic and noradrenergic systems. These interactions contribute to both the anesthetic properties and some non-anesthetic effects, such as reward processing and potential for abuse.
Research indicates that this compound influences the mesolimbic dopaminergic system, a key pathway involved in reward and motivation. The ventral tegmental area (VTA), a primary source of dopamine neurons projecting to the nucleus accumbens (NAc), is a putative site for mediating some of this compound's effects frontiersin.orgnih.gov. Studies using in vivo microdialysis in rats have shown that this compound administration can lead to increased dopamine levels in the NAc, particularly at sub-anesthetic and anesthetic doses capes.gov.brjneuropsychiatry.org. For instance, a study found that while a 9 mg/kg dose decreased NAc dopamine, doses of 60 mg/kg and 100 mg/kg significantly increased dopamine concentration by approximately 90% compared to baseline, with the increase being more prolonged at the anesthetic dose capes.gov.brjneuropsychiatry.org. This increase in NAc dopamine is a common feature shared with other drugs of abuse and is thought to contribute to reinforcement capes.gov.brmdpi.com.
However, the direct effect of this compound on VTA dopaminergic neuron activity has been a subject of investigation. Some studies suggest that low concentrations of this compound can enhance VTA dopamine neuron activity by increasing glutamatergic transmission frontiersin.orgmdpi.com. Conversely, other research, using techniques like fiber photometry calcium imaging in rats, has not observed a direct increase in VTA neuronal activity following this compound administration at doses that induce hedonic effects frontiersin.orgnih.govnih.gov. Instead, these studies suggest that noradrenergic neurons in the locus coeruleus (LC) may play a more direct role in mediating the hedonic effects of sub-anesthetic this compound frontiersin.orgnih.govnih.gov.
The noradrenergic system, originating primarily from the locus coeruleus (LC), is another key neuromodulatory network affected by this compound. The LC has widespread projections throughout the brain and is crucial for regulating arousal, attention, and reward behavior frontiersin.orgwikipedia.org. This compound has been shown to influence LC activity, although the precise mechanisms and resulting network reconfigurations are still being explored. Some findings suggest that this compound can suppress activity within brainstem nuclei related to arousal, including the LC nih.govkcl.ac.ukbiorxiv.orgbiorxiv.org. However, other studies, particularly those investigating sub-anesthetic doses, have observed increased spontaneous activity of neurons in the LC area frontiersin.orgnih.govnih.govresearchgate.net. This apparent discrepancy may relate to dose-dependent effects or indirect modulation of LC activity through other circuits frontiersin.orgbiorxiv.org.
Studies employing multimodal imaging techniques, such as Receptor-Enriched Analysis of functional Connectivity by Targets (REACT), have provided insights into how this compound alters neurotransmission-related functional connectivity (FC) in these networks. Research using REACT has shown that this compound sedation can increase noradrenaline transporter-enriched FC within regions like the somatosensory cortices nih.govkcl.ac.ukbiorxiv.orgbiorxiv.orgnih.govresearchgate.netkcl.ac.uk. This increased FC might reflect altered noradrenergic tone under this compound nih.govbiorxiv.org. Furthermore, the dopaminergic network has been shown to undergo cognition-related reconfiguration under this compound sedation nih.govkcl.ac.uknih.govresearchgate.netkcl.ac.uk. During auditory stimulation under this compound, the network associated with the dopamine transporter showed reduced FC in bilateral temporal and mid/posterior cingulate cortices nih.govkcl.ac.uknih.govresearchgate.netkcl.ac.uk.
The interplay between the dopaminergic and noradrenergic systems in response to this compound is complex. Activation of LC noradrenergic neurons has been reported to enhance the activity of VTA dopaminergic neurons frontiersin.org. However, research on this compound's specific impact on this interaction and the resulting network dynamics is ongoing. Studies utilizing techniques like fiber photometry have allowed for real-time monitoring of neuronal activity in both the VTA and LC, providing valuable data on their responses to this compound frontiersin.orgnih.govnih.gov.
Data from various studies highlight the differential effects of this compound on dopamine and norepinephrine (B1679862) levels and the functional connectivity of their associated networks. While this compound can increase dopamine in the NAc, potentially contributing to its reward properties capes.gov.brmdpi.comnih.gov, its effects on VTA neuronal firing appear less direct than its influence on LC activity at certain doses frontiersin.orgnih.govnih.gov. The observed changes in noradrenaline transporter-enriched FC suggest this compound significantly modulates noradrenergic signaling and its contribution to brain network states during sedation nih.govkcl.ac.ukbiorxiv.orgbiorxiv.orgnih.govresearchgate.netkcl.ac.uk.
Further research is needed to fully elucidate the intricate reconfigurations of dopaminergic and noradrenergic networks under different levels of this compound exposure and how these changes relate to the spectrum of behavioral and physiological effects observed with this anesthetic agent.
Summary of Key Findings on this compound's Effects on Dopaminergic and Noradrenergic Systems:
| Neurotransmitter System | Brain Region(s) Primarily Affected | Observed Effect of this compound | Research Method(s) | Source(s) |
| Dopaminergic | Nucleus Accumbens (NAc) | Increased dopamine levels (sub-anesthetic and anesthetic doses) | In vivo microdialysis | capes.gov.brjneuropsychiatry.org |
| Dopaminergic | Ventral Tegmental Area (VTA) | Increased glutamatergic transmission to DA neurons (low concentrations); No direct increase in DA neuron activity observed in some studies at doses inducing hedonic effects. | Electrophysiology, Fiber photometry calcium imaging | frontiersin.orgnih.govmdpi.comnih.gov |
| Dopaminergic | Bilateral temporal and mid/posterior cingulate cortices | Reduced dopamine transporter-enriched functional connectivity (during auditory stimulation) | fMRI (REACT analysis) | nih.govkcl.ac.uknih.govresearchgate.netkcl.ac.uk |
| Noradrenergic | Locus Coeruleus (LC) | Increased spontaneous neuronal activity (sub-anesthetic doses); Suppression of activity reported in other contexts. | Fiber photometry calcium imaging, Electrophysiology | frontiersin.orgnih.govnih.govnih.govkcl.ac.ukbiorxiv.orgbiorxiv.orgresearchgate.net |
| Noradrenergic | Somatosensory cortices | Increased noradrenaline transporter-enriched functional connectivity (during sedation) | fMRI (REACT analysis) | nih.govkcl.ac.ukbiorxiv.orgbiorxiv.orgnih.govresearchgate.netkcl.ac.uk |
| Noradrenergic | Central and peripheral noradrenergic neurons, Adrenal medulla | Inhibition of noradrenaline uptake; Inhibition of catecholamine secretion (at anesthetic concentrations) | In vitro studies (cultured cells), In vivo studies (rats) | nih.govnih.gov |
Systemic Physiological Research on this compound Effects
This compound (2,6-diisopropylphenol) is an intravenous anesthetic agent widely used for the induction and maintenance of general anesthesia, as well as for sedation. Beyond its primary effects on the central nervous system, this compound exerts significant and complex influences on various physiological systems, particularly the cardiovascular and respiratory systems. Research has extensively investigated these systemic effects to better understand the drug's pharmacological profile.
Cardiovascular System Research
This compound's impact on the cardiovascular system is a critical aspect of its clinical use and has been the subject of considerable research. These effects include modulation of myocardial function, vascular tone, baroreflex sensitivity, and potential cardioprotective properties.
Myocardial Contractility and Electrophysiology
Studies have investigated the direct effects of this compound on myocardial contractility and the electrical activity of heart cells. Research in isolated guinea pig ventricular muscle demonstrated that this compound caused a dose-dependent depression of contractions at various stimulation rates. nih.gov This depression was observed with this compound concentrations ranging from 30 to 300 microM. nih.gov Another study using canine single cardiomyocytes found that low concentrations of this compound (10⁻⁵ M) had no effect on contractile responses, but higher doses (above 10⁻⁴ M) decreased contractions. nih.gov Supratherapeutic concentrations of this compound have been shown to inhibit cardiac contractility. nih.gov
Regarding electrophysiology, research indicates that this compound at a concentration of 10⁻³ M reduced the duration of action potentials in canine single ventricular cells. nih.gov In isolated guinea pig ventricular muscle, neither this compound nor thiopental altered the normal action potential amplitude or maximum rate of depolarization (dV/dt max). nih.gov However, thiopental increased action potential duration, while this compound did not alter slow action potential characteristics in partially depolarized myocardium. nih.gov
Some studies suggest that the mechanisms contributing to impaired myocardial contraction during this compound anesthesia might involve mitochondrial dysfunction, specifically compromised activity of respiratory Complex I. cas.cz While some research indicates this compound can decrease L-type calcium channel amplitude, modulate Na-Ca exchange, and decrease sarcoplasmic reticulum calcium load, other reports have found no significant impact on cardiac contractility. cas.cz
Vascular Tone Regulation and Endothelial Function
This compound is known to influence vascular tone, leading to vasodilation and a decrease in systemic vascular resistance. The mechanisms underlying this compound-induced vasodilation are complex and may involve both endothelium-dependent and endothelium-independent pathways. physiology.orgnih.gov
Research suggests that this compound can cause relaxation that is significantly greater in the presence of endothelium than without, indicating an endothelium-dependent component. physiology.org This endothelium-dependent effect may involve the production of nitric oxide (NO) and vasodilating prostaglandins. physiology.orgmdpi.com Studies have shown that this compound can regulate nitric oxide production derived from the endothelium. plos.org this compound has been reported to activate nitric oxide synthase (NOS) in leukocytes and endothelial cells, leading to increased NO production and a decrease in arterial pressure. mdpi.com this compound can also prevent human umbilical vein endothelial cell injury by activating the ACE2-(1-7)-Mas axis and promoting endothelial nitric oxide synthase (eNOS) phosphorylation, leading to decreased reactive oxygen species (ROS) generation and increased NO production. plos.org
However, this compound also appears to induce endothelium-independent relaxation by directly affecting vascular smooth muscle cells. physiology.organesth-pain-med.org This direct relaxation may be due to the inhibition of calcium channels physiology.organesth-pain-med.org or increased production of cGMP independent of NO. physiology.org In spontaneously hypertensive rats, this compound induced excessive vasodilation of aortic rings by inhibiting increased protein kinase Cβ2 and PKCθ activity in vascular smooth muscle cells. nih.gov This inhibition resulted in decreased actin polymerization and affected calcium sensitization pathways. nih.gov
Studies on isolated arteries have shown that this compound decreases vascular tone and agonist-induced contraction. anesth-pain-med.org The mechanism may involve modulation of potassium channels, including Ca²⁺-activated K⁺ channels and ATP-sensitive K⁺ channels. physiology.organesth-pain-med.org
Baroreflex Sensitivity Modulation and Sympathetic Tone
This compound significantly impacts the autonomic nervous system, affecting both baroreflex sensitivity and sympathetic tone. This compound is a potent inhibitor of sympathetic neuronal activity and decreases the sensitivity of the baroreflex. nih.gov
Studies using percutaneous recordings of muscle nerve sympathetic activity (MSA) in humans have shown that during steady-state this compound anesthesia, "total MSA" was significantly reduced compared to awake control values. nih.gov Both cardiac and muscle sympathetic baroreflex sensitivities were depressed by this compound. nih.gov During surgery with this compound, the cardiac baroreflex sensitivity decreased further, while the muscle sympathetic baroreflex sensitivity remained unchanged. nih.gov
Analysis of heart rate variability (HRV) has provided further insights into this compound's effects on autonomic balance. Some studies suggest that this compound induction of anesthesia might reduce cardiac parasympathetic tone more than sympathetic tone, leading to an increase in the ratio of low-frequency (LF) to high-frequency (HF) power, which is often used as an indicator of sympathovagal balance. if-pan.krakow.pl However, other HRV analysis indicates that this compound administration can result in a slowing of heart rate accompanied by an increase in cardiac sympathetic modulation and a decrease in cardiac parasympathetic modulation during induction. frontiersin.org this compound regulates sympathetic and parasympathetic activities of the cardiac plexus in a heterogeneous manner. ajol.info The significant inhibitory effect of this compound on sympathetic nerve activity has been confirmed by tests of skin sympathetic nerve activity and muscle sympathetic nerve activity. ajol.info
Investigations into Cardioprotective Effects
Research has explored the potential cardioprotective effects of this compound, particularly in the context of ischemia-reperfusion injury. Studies suggest that this compound can attenuate myocardial ischemia/reperfusion (I/R) injury. frontiersin.orgfrontiersin.org
In isolated guinea pig hearts subjected to ischemia-reperfusion, this compound blunted adverse effects and reduced infarct size. nih.gov This cardioprotective action may involve enhancing mechanical cardiac recovery. nih.gov this compound's protective effects against I/R injury may be mediated through various mechanisms, including scavenging reactive oxygen species (ROS), reducing calcium overload, and inhibiting polymorphonuclear neutrophil adhesion. frontiersin.orgfrontiersin.org
Recent studies suggest that this compound attenuates myocardial I/R injury by suppressing the transient receptor potential vanilloid 4 (TRPV4) channel, which plays a role in calcium overload and ROS release during I/R injury. frontiersin.org this compound pretreatment dose-dependently reduced intracellular Ca²⁺ concentration and increased cell viability in cardiomyocytes subjected to hypoxia/reoxygenation. frontiersin.org
Furthermore, this compound has been shown to protect myocardium from I/R injury by inhibiting ferroptosis through the AKT/p53 signaling pathway. frontiersin.org this compound inhibited changes induced by I/R, such as reduced expression of antioxidant enzymes and increased iron or p53. frontiersin.org Another proposed mechanism for this compound-mediated cardioprotection against myocardial I/R injury involves the microRNA-451/HMGB1 pathway. nih.gov this compound pretreatment increased miRNA-451 expression and decreased HMGB1 expression, leading to reduced infarct size and cardiomyocyte apoptosis in rat hearts undergoing I/R injuries. nih.gov
Studies also indicate that this compound's cardioprotective actions during coronary reperfusion may involve glycogen (B147801) synthase kinase 3 beta (GSK-3beta), but not mitochondrial K(ATP) channels. nih.gov
Respiratory System Research
This compound has a notable impact on the respiratory system, primarily characterized by dose-dependent respiratory depression.
Ventilatory Drive Depression Mechanisms
This compound causes dose-dependent respiratory depression due to the inhibition of the hypercapnic ventilatory drive. nih.govekja.org This depression is potentiated by the concurrent use of other sedative agents. nih.gov
The neurological mechanism by which this compound causes central respiratory depression is not fully clear, but research suggests involvement of GABA-receptor-mediated hyperpolarization of pre-inspiratory neurons. ekja.org this compound primarily affects ventilatory control within the central chemoreflex loop at the central chemoreceptors. nih.gov
Studies have shown that increasing the depth of sedation with this compound leads to a progressive and significant decrease in neural respiratory drive and respiratory effort. researchgate.net this compound negatively affects the respiratory drive and gas exchange in proportion to the infusion rate. researchgate.net The effect site concentration of this compound that induces respiratory depression has been investigated, with studies determining specific EC50 values for this effect. ekja.org
Systemic Physiological Research on Propofol Effects
Respiratory System Research
Airway Reflex Modulation (e.g., Laryngeal Reflexes)
Propofol is known for its depressive effect on airway reflexes, making it a suitable agent for procedures involving airway instrumentation, such as the insertion of a laryngeal mask airway (LMA). Studies have shown that this compound produces laryngeal reflex depression. scielo.org.mx This effect is considered greater compared to some other anesthetic agents like thiopentone. bornomedicaljournal.com Research comparing this compound and sevoflurane (B116992) for LMA insertion in adults indicated that this compound resulted in a significantly faster time to successful LMA insertion and better conditions for placement, attributed to its ability to suppress laryngeal reflexes. academicmed.orgmdpi.comsciencescholar.us In pediatric patients aged 2 to 6, this compound anesthesia was associated with a lower incidence of laryngospasm apnea (B1277953) compared to sevoflurane anesthesia, although this compound use led to more frequent exhalation and coughing responses under superficial hypnosis in one study. umsida.ac.id
Bronchodilatory Effects and Airway Smooth Muscle Relaxation
This compound has been reported to exert bronchodilatory effects and induce relaxation of airway smooth muscle. mdpi.comekja.orgoup.comispub.com This protective effect against bronchoconstriction may be mediated through an anticholinergic mechanism during mechanical ventilation. mdpi.comispub.com this compound also appears to have direct relaxant effects on airway smooth muscle, potentially by reducing the influx of calcium ions. ekja.orgoup.com Studies have indicated that this compound can decrease airway resistance, even in the absence of pre-existing bronchoconstriction, and has been associated with central airway dilatation in animal models. mdpi.com In patients with bronchospastic disease, this compound has been suggested as a favorable sedative due to its bronchodilating actions, with clinical case reports supporting its use in status asthmaticus. ispub.com
Differential Effects on Respiratory Neuron Populations
Research into the mechanisms of this compound-induced respiratory depression has explored its effects on respiratory neuron populations in the brainstem. This compound can reduce the activity of pre-inspiratory neurons, leading to a decreased inspiratory burst rate. tandfonline.com This respiratory depression is partly attributed to the activation of GABA receptors in the pre-Bötzinger complex (preBötC), a key area for respiratory rhythm generation. tandfonline.comnih.gov Studies using in vitro brainstem preparations have investigated the effects of this compound on glutamatergic neurons in the preBötC, classifying them into Type-1 and Type-2 based on their latency periods in excitation. nih.gov Findings suggest that this compound differentially affects these neuron types; for instance, lower concentrations (e.g., 5 μM and 10 μM) of this compound shortened the latency period of Type-1 glutamatergic neurons but did not affect Type-2 neurons in one study. nih.gov These differential actions on various types of glutamatergic neurons may be linked to their distinct roles in respiratory regulation. nih.gov
Hepatic and Renal System Research
This compound undergoes extensive metabolism, primarily in the liver, and its effects on hepatic drug-metabolizing enzymes and renal function have been investigated.
Hepatic Drug-Metabolizing Enzyme Induction/Inhibition
This compound is primarily metabolized in the liver through glucuronidation, mainly by enzymes coded by the UGT1A9 gene. nih.gov It also undergoes hydroxylation by cytochrome P450 (CYP) enzymes, particularly CYP2B6, which contributes to interindividual variability in this compound metabolism. nih.govresearchgate.net Studies have shown that this compound can inhibit the activity of certain CYP enzymes, such as CYP3A4, in a concentration-dependent manner in vitro. nih.govnih.gov This inhibition, even at clinically relevant concentrations, could potentially alter the metabolism of co-administered drugs that are substrates for these enzymes. nih.govnih.gov While direct conjugation is the dominant metabolic pathway in humans, the P450-dependent hydroxylation can still play a significant role in some individuals. oup.com this compound has also been shown to modulate the activity of UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1 and UGT1A9. nih.govoup.com In vitro studies using human liver microsomes demonstrated concentration-dependent inhibition of UDPGT activity by this compound. oup.com
Renal Tubular Function and Glomerular Filtration Rate
Research has explored the impact of this compound on renal function, including glomerular filtration rate (GFR) and tubular function. Studies in dogs with chronic renal failure indicated that anesthesia with this compound alone did not significantly change renal function as measured by 99mTc-DTPA renal scintigraphy. avma.orgvin.com However, a transient tubular dysfunction was observed in patients without pre-existing renal disease receiving hypotensive anesthesia with this compound and remifentanil, assessed by markers like fractional excretion of sodium (FENA) and urinary N-acetyl-1-beta-D-glucosoaminidase (NAGi). nih.gov While GFR values remained unchanged in these patients, the tubular dysfunction was transient. nih.gov Comparisons with other anesthetic agents like sevoflurane in living kidney transplant donors have shown no statistically significant differences in postoperative changes in biomarkers of acute kidney injury (AKI) between this compound and sevoflurane groups, although some markers like TIMP-2 showed a greater increase in the sevoflurane group. dovepress.com Another study suggested that this compound might be associated with a lower incidence of postoperative AKI and chronic kidney disease (CKD) upstaging compared to sevoflurane or desflurane (B1195063) after nephrectomy, although this was a retrospective study. mdpi.com
Immunomodulatory Effects Research
This compound has garnered attention for its potential immunomodulatory effects. Research indicates that this compound can influence various immune cell functions and modulate inflammatory responses. nih.govopenaccessjournals.comfrontiersin.orgopenaccessjournals.com Studies have shown that this compound can reduce the phagocytic activity of neutrophils and inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), from peripheral blood mononuclear cells. nih.govfrontiersin.org this compound's impact on immune function may involve the regulation of microRNA (miRNA) expression, specifically microRNA-let-7e (let-7e), which plays a role in immune regulation and homeostasis. openaccessjournals.comopenaccessjournals.com Research suggests that this compound may promote endotoxin (B1171834) tolerance by upregulating let-7e, potentially helping to modulate inflammation and reduce the severity of systemic immune responses. openaccessjournals.comopenaccessjournals.com Clinical trials comparing this compound and sevoflurane have also explored their differential effects on immune function, with some studies suggesting a more favorable immunomodulating profile for this compound compared to certain volatile anesthetics. nih.govnih.gov For instance, this compound has been shown to differentiate macrophages towards the M2 phenotype in adipose tissue in a clinical trial. nih.govfrontiersin.org
Influence on Innate and Adaptive Immune Cell Function
This compound has been shown to influence both innate and adaptive arms of the immune system. In the context of innate immunity, studies indicate that this compound can reduce the phagocytic activity of neutrophils. It has also been observed to regulate the function of other innate immune cells, including natural killer (NK) cells and macrophages. frontiersin.orgnih.gov Research suggests that this compound does not impair NK cell-mediated cytotoxicity in vitro and in vivo studies. signavitae.com
Macrophages, originating from bone marrow progenitor cells, differentiate in tissues and play a crucial role in regulating inflammatory responses, secreting cytokines, and clearing cellular debris. nih.gov this compound's effects on macrophage function have been a focus of research, particularly in the context of inflammation, infection, tumors, and organ reperfusion injury. frontiersin.orgnih.gov this compound can affect macrophage migration, recruitment, differentiation, polarization, and pyroptosis. frontiersin.org
Regarding adaptive immunity, this compound's impact includes effects on lymphocytes, such as T cells and B cells. frontiersin.orgsignavitae.comresearchgate.net Studies have shown that this compound can enhance Cytotoxic T Lymphocyte (CTL) activity and inhibit T cell proliferation without affecting the Th1/Th2 ratio. signavitae.com Some research suggests that this compound may promote Th1-like responses by regulating the balance between Th1 and Th2 cells, potentially contributing to the activity of NK cells and CTLs. frontiersin.org The function of B cells may not be significantly affected by this compound. frontiersin.org
Dendritic cells (DCs) are critical antigen-presenting cells that bridge innate and adaptive immunity by activating naive T cells. frontiersin.orgnih.gov this compound has been reported to suppress prostaglandin (B15479496) E2 production from DCs by inhibiting cyclooxygenase (COX) enzyme activity. frontiersin.orgnih.gov However, this inhibition did not significantly affect IL-12 and IL-10 production or the ability of DCs to induce T cell proliferation in one study. nih.gov
Table 1 summarizes some reported effects of this compound on immune cell function:
| Immune Cell Type | Reported Effect of this compound | Source |
| Neutrophils | Reduces phagocytic activity | frontiersin.orgnih.gov |
| Macrophages | Affects migration, recruitment, differentiation, polarization, pyroptosis; Inhibits function | frontiersin.orgnih.govresearchgate.net |
| Natural Killer (NK) cells | Does not impair cytotoxicity; Activity can be upregulated by this compound-differentiated DCs | signavitae.comresearchgate.netfrontiersin.org |
| Lymphocytes | Regulation of function | frontiersin.orgsignavitae.comresearchgate.net |
| T cells | Inhibits proliferation; Enhances CTL activity; Does not affect Th1/Th2 ratio; Promotes Th1-like responses | signavitae.comresearchgate.netfrontiersin.org |
| B cells | Function may not be significantly affected | frontiersin.org |
| Dendritic Cells (DCs) | Suppresses PGE2 production by inhibiting COX activity; Minimal impact on IL-12/IL-10 production and T cell proliferation | frontiersin.orgnih.gov |
Modulation of Pro-inflammatory and Anti-inflammatory Cytokines
This compound is known to have immunomodulatory properties, including effects on the production and release of various cytokines. mdpi.com It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) from peripheral blood mononuclear cells and macrophages in some studies. frontiersin.orgnih.govnih.gov this compound may also inhibit the production of prostaglandin E2 (PGE2), a lipid mediator with pro-inflammatory roles, by inhibiting COX-2 activity. frontiersin.orgfrontiersin.org
However, the effects of this compound on cytokine modulation can be complex and context-dependent, with some studies showing conflicting results, particularly in clinical settings where multiple factors are involved. jcgo.org While some in vitro studies demonstrate that this compound decreases the secretion of pro-inflammatory cytokines, its effects in models of microbial infection can be negative, potentially increasing host susceptibility. nih.gov
Research indicates that this compound can influence the balance between pro- and anti-inflammatory cytokines, which is crucial for regulating the immune response. mdpi.com A single dose of this compound has been shown to suppress the levels of circulating IL-4, IL-6, IL-8, IL-10, and TNF-α, although it may not completely block their release. mdpi.com
Table 2 summarizes some reported effects of this compound on cytokine modulation:
| Cytokine Type | Reported Effect of this compound | Source |
| Pro-inflammatory cytokines | Decreased production (e.g., IL-6, TNF-α, IL-1β) | frontiersin.orgnih.govnih.gov |
| Anti-inflammatory cytokines | Decreased production (e.g., IL-4, IL-10) | mdpi.com |
| Prostaglandin E2 (PGE2) | Suppressed production by inhibiting COX activity | frontiersin.orgfrontiersin.orgnih.gov |
| IL-8 | Gene expression increased after this compound anesthesia in one study | nih.gov |
| IFN-γ | Production promoted by other immune cells; Gene expression increased in one study | frontiersin.orgnih.gov |
Endocrine System Research (e.g., Adrenal Axis, Thyroid Hormone Regulation)
The interaction between anesthetic agents and the endocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis and thyroid hormone regulation, is an area of ongoing research. The HPA axis plays a significant role in the body's stress response, leading to the production of glucocorticoids like cortisol. researchgate.net
Studies suggest that this compound can have an effect on the HPA axis. In vitro studies have indicated a suppression effect of this compound on the HPA axis, although the clinical impact is not always clear. researchgate.net Compared to some volatile anesthetics like sevoflurane, this compound has been shown in some studies to result in lower cortisol levels. signavitae.com
Regarding thyroid hormone regulation, research indicates that general anesthesia, including with this compound, can affect serum levels of thyroid-stimulating hormone (TSH), free triiodothyronine (FT3), total triiodothyronine (TT3), free thyroxine (FT4), and total thyroxine (TT4). plos.orgplos.orgnih.gov Some studies comparing this compound and sevoflurane have found that this compound may inhibit the levels of FT3, TT3, FT4, and TT4 more extensively, particularly intraoperatively. plos.orgplos.org However, other studies have reported weaker effects of this compound on thyroid hormone concentrations compared to sevoflurane, highlighting conflicting findings in this area. plos.orgnih.govresearchgate.net The impact on hormone levels postoperatively may be similar between this compound and sevoflurane in some cases. plos.orgnih.govresearchgate.net
Table 3 summarizes some reported effects of this compound on the endocrine system:
| Endocrine System Component | Reported Effect of this compound | Source |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Suppression effect in vitro; Associated with lower cortisol levels compared to sevoflurane in some studies | signavitae.comresearchgate.net |
| Thyroid Hormones (TSH, FT3, TT3, FT4, TT4) | Can reduce serum levels perioperatively; May inhibit levels more extensively than sevoflurane intraoperatively in some studies | plos.orgplos.orgnih.gov |
Investigative Studies on Propofol Drug Interactions
Pharmacodynamic Interactions with Other Central Nervous System Depressants
Propofol's primary mechanism of action involves the positive modulation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, leading to central nervous system (CNS) depression drugbank.comacs.orgnih.gov. When co-administered with other CNS depressants, synergistic or additive effects can occur, potentially leading to enhanced sedation, respiratory depression, and hemodynamic changes.
Synergistic Effects with Opioids and Benzodiazepines
Opioids and benzodiazepines are frequently used in combination with this compound for anesthesia and sedation due to their synergistic pharmacodynamic interactions. Opioids, primarily acting on mu-opioid receptors in the CNS, provide analgesia and contribute to sedation. Benzodiazepines, like this compound, enhance GABAergic neurotransmission by binding to distinct sites on the GABAA receptor.
Studies have demonstrated that the combination of this compound with opioids such as fentanyl or morphine, or with benzodiazepines like midazolam or diazepam, results in a synergistic hypnotic effect nih.govmednexus.org. This synergism means that the combined effect is greater than the sum of the effects of each drug administered alone. For instance, research using electrophysiological techniques in rat sensory neurons showed that this compound combined with diazepam synergistically potentiated the GABA-induced chloride current mednexus.org. This suggests that diazepam may increase the apparent binding affinity of this compound for GABAA receptors, contributing to the observed clinical synergism mednexus.org.
Response surface modeling studies provide a tool to visualize and understand these complex interactions, illustrating how combinations of this compound and opioids or benzodiazepines can achieve desired levels of sedation or anesthesia at lower doses of each individual agent compared to monotherapy nih.gov.
Interactions with Alpha-2 Agonists and Other Anesthetic Medications
Alpha-2 agonists, such as dexmedetomidine (B676) and clonidine, are also used in anesthesia and critical care for their sedative, analgesic, and sympatholytic properties nih.govwikipedia.orgmims.com. Dexmedetomidine, a highly selective alpha-2 adrenoceptor agonist, induces sedation by decreasing activity of noradrenergic neurons in the locus ceruleus wikipedia.org.
When combined with this compound, alpha-2 agonists can enhance sedation and contribute to hemodynamic stability, potentially reducing the requirement for this compound and other sedatives wikipedia.org. While interactions between this compound and other hypnotics tend to be additive, interactions with opioids are often highly synergistic nih.gov. The interaction between this compound and alpha-2 agonists can be complex, involving both pharmacodynamic and potentially pharmacokinetic components.
Studies investigating the interaction between this compound and ketamine, another anesthetic agent with a different primary mechanism (NMDA antagonism), have revealed interesting findings. Despite their distinct primary targets, both this compound and ketamine can inhibit the inward pacemaker current Ih by binding to hyperpolarization-activated cyclic nucleotide-gated potassium channel 1 (HCN1) subunits frontiersin.org. Research suggests that this compound and ketamine might interact in an infra-additive (less than additive) manner with respect to hypnosis and immobility, potentially due to antagonistic effects at HCN1 subunits frontiersin.org.
Pharmacokinetic Interactions with Concomitant Medications
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug due to the presence of another substance. This compound undergoes extensive metabolism, primarily in the liver, which makes it susceptible to pharmacokinetic interactions, particularly those involving cytochrome P450 (CYP) enzymes.
Cytochrome P450 Enzyme Induction and Inhibition (e.g., CYP3A4, CYP2B6)
This compound is predominantly metabolized in liver microsomes by CYP enzymes, with CYP2B6 being the primary isoform responsible for its hydroxylation apsf.orgnih.govresearchgate.net. Other CYP isoforms, such as CYP2C9, CYP1A2, and CYP2C19, also contribute to this compound metabolism to a lesser extent nih.govresearchgate.net.
This compound itself can act as an inhibitor of certain CYP enzymes, leading to potential drug-drug interactions. Studies have shown that this compound can inhibit CYP3A4 activity apsf.orgnih.gov. This inhibition can have clinically relevant consequences for drugs metabolized by CYP3A4. For example, this compound has been found to decrease the clearance of midazolam, a benzodiazepine (B76468) primarily metabolized by CYP3A4, and prolong its half-life apsf.orgnih.gov. This interaction is attributed to this compound's inhibitory effects on CYP3A4 apsf.org.
Conversely, drugs that induce CYP enzymes, particularly CYP2B6, can potentially accelerate this compound metabolism. Certain anticonvulsants, such as phenytoin, carbamazepine, and phenobarbital, are known inducers of CYP2B6 apsf.org. While acute administration of these inducers may not cause clinically relevant interactions, chronic use can lead to increased this compound clearance apsf.org.
The involvement of multiple CYP enzymes in this compound metabolism and this compound's ability to inhibit other CYPs highlight the complexity of its pharmacokinetic interactions.
Alterations in Drug Clearance and Half-Life
Pharmacokinetic interactions can significantly alter the clearance and half-life of this compound and co-administered medications. As mentioned, this compound's inhibition of CYP3A4 can reduce the clearance and prolong the half-life of CYP3A4 substrates like midazolam apsf.org.
This compound itself has a rapid clearance, primarily hepatic, with some extrahepatic metabolism nih.gov. Its half-life is characterized by rapid distribution and redistribution phases, followed by a slower terminal elimination phase nih.gov. While hepatic blood flow is a primary determinant of this compound clearance due to its high hepatic extraction ratio, alterations in metabolic enzyme activity can still influence its pharmacokinetics, especially during prolonged infusions or in individuals with compromised liver function nih.govnih.gov.
Highly protein-bound drugs can also influence this compound's pharmacokinetics. This compound is extensively protein-bound (97-99%), primarily to albumin drugbank.comapsf.orgnih.gov. If co-administered drugs compete for the same protein binding sites, this could theoretically lead to higher free concentrations of this compound, potentially increasing its effect apsf.org.
Investigative studies often involve pharmacokinetic modeling to predict the impact of drug interactions on plasma concentrations and guide dosing strategies, particularly in vulnerable populations or during long-term sedation.
Receptor-Level Synergism and Antagonism
Beyond pharmacokinetic alterations, drug interactions with this compound can occur directly at the receptor level, leading to synergism or antagonism in their pharmacological effects. This compound's primary target is the GABAA receptor, where it acts as a positive allosteric modulator, increasing the frequency and duration of channel opening in the presence of GABA drugbank.comacs.org.
The synergistic effects observed with benzodiazepines are a prime example of receptor-level interaction. Both this compound and benzodiazepines bind to distinct sites on the GABAA receptor complex, and their co-binding leads to a greater enhancement of GABAergic currents than either drug alone mednexus.org. This allosteric interaction at the receptor level underlies the observed pharmacodynamic synergism.
Opioids, acting on opioid receptors (distinct from GABAA receptors), contribute to CNS depression through different pathways. However, the profound synergism between this compound and opioids suggests a complex interplay between these different receptor systems, potentially involving downstream signaling pathways or interactions in specific brain regions that regulate consciousness and pain perception nih.gov.
While this compound primarily potentiates GABAA receptor activity, some studies suggest it may also interact with other targets, such as sodium channels drugbank.com. Interactions with other anesthetic agents, like the potential antagonism between this compound and ketamine at HCN1 channels, illustrate that receptor-level interactions can also lead to infra-additive or antagonistic effects frontiersin.org. Understanding these complex receptor-level interactions is crucial for predicting the combined effects of drug combinations and optimizing anesthetic and sedative regimens.
Interactive Data Table: Summary of this compound Drug Interactions (Illustrative)
| Interacting Drug Class | Example Drugs | Primary Interaction Type | Pharmacodynamic Effect | Pharmacokinetic Effect (if applicable) | Receptor Mechanism |
| Opioids | Fentanyl, Morphine | Synergistic | Enhanced sedation, respiratory depression, analgesia | Limited direct impact on this compound metabolism by opioids generally. | Complex interplay between GABAA and opioid receptors. nih.gov |
| Benzodiazepines | Midazolam, Diazepam | Synergistic | Enhanced sedation, anxiolysis, amnesia | This compound can inhibit CYP3A4, decreasing benzodiazepine clearance. apsf.org | Synergistic positive modulation of GABAA receptors at distinct sites. mednexus.org |
| Alpha-2 Agonists | Dexmedetomidine, Clonidine | Synergistic/Additive | Enhanced sedation, sympatholysis, reduced anesthetic needs | Potential minor impact on metabolism; primarily pharmacodynamic. | Activation of alpha-2 adrenoceptors, affecting noradrenergic signaling. wikipedia.orgmims.com |
| Ketamine | Ketamine | Infra-additive/Antagonistic | Reduced combined hypnotic effect compared to additive | Not primarily mediated by major CYP interactions with this compound. | Potential antagonism at HCN1 channels. frontiersin.org |
| Certain Anticonvulsants | Phenytoin, Carbamazepine | Pharmacokinetic | Indirectly affects this compound effect via altered metabolism | Induction of CYP2B6, increasing this compound clearance (chronic use). apsf.org | Not a direct receptor interaction with this compound's primary targets. |
Note: This table is illustrative and summarizes key findings from the text. The nature and extent of interactions can vary based on specific drugs, dosages, patient factors, and clinical context. This table is intended to be presented as an interactive element in a digital format.
Mechanisms of Propofol Induced Adverse Effects and Toxicity
Propofol Infusion Syndrome (PRIS) Pathophysiology
This compound Infusion Syndrome (PRIS) is a rare but life-threatening complication associated with prolonged, high-dose this compound administration. nih.gov It is characterized by a constellation of symptoms including metabolic acidosis, cardiac failure, rhabdomyolysis, renal failure, and hyperkalemia. virginia.edunih.gov The pathophysiology is thought to be multifactorial, with the impairment of cellular energy metabolism at its core. virginia.edu
Mitochondrial Dysfunction Hypotheses and Electron Transport Chain Failure
A central hypothesis in the pathophysiology of PRIS is the this compound-induced impairment of mitochondrial function. nih.govnih.gov Research suggests that this compound can disrupt the mitochondrial respiratory chain, which is essential for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov
Several studies have demonstrated that this compound inhibits the flow of electrons along the electron transport chain (ETC). virginia.edu This inhibition has been observed at multiple sites, including Complexes I, II, and III. nih.gov this compound may also uncouple oxidative phosphorylation, a process where the energy from the ETC is used to produce ATP. virginia.edunih.gov This uncoupling leads to energy being dissipated as heat rather than being converted into ATP. nih.gov The mechanism is thought to involve interference with coenzyme Q (CoQ), a critical component for electron transport between complexes. nih.gov The resulting energy deficit can have catastrophic consequences for tissues with high energy demands, such as the heart and skeletal muscles. nih.gov
| Proposed Mechanism | Affected Component/Process | Consequence |
| Inhibition of Electron Flow | Mitochondrial Respiratory Chain Complexes I, II, III | Decreased electron transport |
| Uncoupling | Oxidative Phosphorylation | Reduced ATP synthesis, energy dissipated as heat |
| Interference | Coenzyme Q (CoQ) | Impaired electron transfer between complexes |
| Impaired Fatty Acid Transport | Long-chain acylcarnitine transport | Accumulation of fatty acids, reduced substrate for beta-oxidation |
Lipid Metabolism Dysregulation and Hyperlipidemia
This compound is formulated as a lipid emulsion, typically containing soybean oil and egg lecithin. Prolonged infusions can deliver a significant lipid load, which may overwhelm the body's capacity for lipid clearance, leading to hyperlipidemia and hypertriglyceridemia. nih.gov
The dysregulation of lipid metabolism in PRIS is also intrinsically linked to mitochondrial dysfunction. The impairment of mitochondrial fatty acid oxidation prevents the efficient use of free fatty acids (FFAs) as an energy source. nih.govnih.gov In critically ill patients, where carbohydrate stores may be depleted, the body shifts to lipid metabolism for energy. nih.gov If this pathway is blocked by this compound, FFAs accumulate in the bloodstream and tissues, contributing to lipemia and cellular toxicity. virginia.edu
Cardiac Myocyte Toxicity Mechanisms and Cardiac Failure
Cardiac failure is a hallmark of PRIS and a major contributor to its high mortality rate. nih.govlegalexaminer.com The mechanisms are directly related to the energy depletion caused by mitochondrial dysfunction within cardiac muscle cells (cardiomyocytes). nih.gov The heart has an exceptionally high energy demand, and any disruption in ATP supply can severely impair its contractility. nih.gov
This compound has been shown to induce defects in immature cardiac mitochondria, causing a dose-dependent increase in proton leak and impairing substrate oxidation at coenzyme Q. nih.gov This prevents the mitochondria from generating an adequate membrane potential, which is crucial for ATP synthesis. nih.gov Furthermore, the accumulation of FFAs due to impaired beta-oxidation can have direct toxic effects on cardiomyocytes and lead to fat accumulation within the myocardium. nih.govnih.gov this compound may also exert a negative inotropic effect by diminishing sympathetic tone through antagonism of beta-adrenoreceptors and calcium channels, further depressing myocardial function and leading to bradycardia and cardiovascular collapse. nih.govnih.gov
Rhabdomyolysis and Metabolic Acidosis Genesis
Rhabdomyolysis, the breakdown of skeletal muscle tissue, is another key feature of PRIS. virginia.edu The underlying mechanism is similar to that of cardiac toxicity: a severe energy deficit in muscle cells due to this compound's inhibition of mitochondrial fatty acid oxidation and the ETC. virginia.eduthieme-connect.com This leads to muscle cell necrosis and the release of intracellular contents, including myoglobin (B1173299) and creatine (B1669601) kinase, into the circulation. virginia.edu
Metabolic acidosis in PRIS is multifactorial. virginia.edu The failure of oxidative phosphorylation leads to a shift towards anaerobic glycolysis for energy production, resulting in the accumulation of lactic acid (lactic acidosis). thieme-connect.com Furthermore, the impaired mitochondrial function prevents the metabolism of free fatty acids, which also contributes to the acidotic state. thieme-connect.com The release of acidic contents from necrotic muscle cells and concurrent renal failure further exacerbate the metabolic acidosis. neurology.org
Hyperkalemia Development
Hyperkalemia, or elevated potassium levels in the blood, is a life-threatening complication of PRIS. nih.gov A primary cause of hyperkalemia in this context is the extensive muscle breakdown seen in rhabdomyolysis, which releases large amounts of intracellular potassium into the extracellular fluid. researchgate.net
However, hyperkalemia can also occur in the absence of significant rhabdomyolysis. thieme-connect.com It has been hypothesized that the disruption of mitochondrial metabolism could directly interfere with potassium homeostasis. thieme-connect.comnih.gov this compound may also impair the transcellular movement of potassium by reducing beta-adrenoceptor responsiveness, which normally helps drive potassium into cells. researchgate.net The combination of massive potassium release from damaged tissues and impaired cellular uptake can lead to severe and refractory hyperkalemia. nih.govresearchgate.net
Mechanisms of Injection Pain
A common adverse effect of this compound administration is pain at the injection site. Research into the mechanism of this pain has identified several contributing factors, primarily related to the unique formulation of this compound and its direct effects on blood vessels and nerve endings.
Two main hypotheses have been investigated:
Direct Irritation by Aqueous Phase this compound : The concentration of "free" this compound in the aqueous phase of the emulsion is strongly correlated with the incidence and severity of injection pain. nih.gov It is believed that the free this compound molecules directly irritate the venous intima and stimulate nociceptors (pain-sensing free nerve endings) within the vein wall. oup.com Formulations with a higher concentration of aqueous free this compound, such as microemulsions, have been shown to cause more frequent and severe pain than standard lipid emulsions. nih.gov
Activation of the Kallikrein-Kinin System : There is evidence that the lipid solvent component of the this compound emulsion can activate the plasma kallikrein-kinin system upon contact with blood. oup.comnih.gov This enzymatic cascade leads to the production of bradykinin (B550075), a potent inflammatory mediator. oup.comnih.gov Bradykinin causes vasodilation and increases vascular permeability, which may enhance the contact between the aqueous phase this compound and the free nerve endings in the vessel wall, thereby aggravating the pain. oup.comnih.gov Studies have shown that this compound and its lipid solvent generate bradykinin when mixed with blood, and that inhibitors of this system can reduce injection pain. oup.comnih.gov
The following table summarizes the proposed mechanisms for this compound-induced injection pain.
| Mechanism | Description | Key Mediators |
| Direct Venous Irritation | Free this compound in the aqueous phase of the emulsion directly stimulates nociceptors in the vein wall. nih.govoup.com | Aqueous "free" this compound |
| Kallikrein-Kinin System Activation | The lipid solvent activates an enzymatic cascade in the blood, leading to the production of pain- and inflammation-inducing substances. oup.comnih.gov | Bradykinin |
Advanced Research Methodologies for Propofol Investigations
In Vitro Cellular and Molecular Models
In vitro models offer controlled environments to dissect the direct effects of propofol on cells and their molecular components, free from systemic influences.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a fundamental technique used to study the effects of this compound on ion channels, particularly ligand-gated ion channels like the gamma-aminobutyric acid type A (GABA(_A)) receptor, which is a primary target of this compound. This method allows researchers to measure ion currents across cell membranes and observe how this compound modulates channel activity. Studies using patch-clamp recordings have demonstrated that this compound enhances GABA-mediated inhibitory transmission by increasing the influx of chloride ions, leading to neuronal hyperpolarization. frontiersin.orgnih.govcapes.gov.br For instance, whole-cell patch clamp recordings from medial entorhinal cortical neurons showed that this compound inhibited neuronal excitability via activating GABA(_A) currents. frontiersin.org this compound has been shown to concentration-dependently potentiate submaximal GABA-evoked responses in isolated rat vagus nerve and cultured hippocampal neurons. nih.govcapes.gov.br The half-inhibitory concentration (IC(_50)) of this compound for inhibiting parallel fiber-Purkinje cell excitatory postsynaptic currents in mice was found to be 4.7 µM in one study using electrophysiological methods. frontiersin.org Patch-clamp studies have also been used to investigate the effects of this compound on other channels, such as HCN channels, revealing that this compound inhibits these channels through allosteric modulation of the cAMP-dependent gating mechanism. mdpi.com
Receptor Binding Assays
Receptor binding assays are employed to quantify the interaction between this compound and its target receptors, providing information on binding affinity and the number of binding sites. These assays typically involve using radiolabeled ligands that bind specifically to the receptor of interest. By measuring the displacement of the radiolabeled ligand by this compound, researchers can determine this compound's affinity for the receptor. Studies utilizing receptor binding assays have investigated this compound's interaction with GABA(_A) receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govcdnsciencepub.comcapes.gov.br For example, studies have examined the effects of this compound on the binding of radiolabeled muscimol (B1676869) (a GABA(_A) agonist) and benzodiazepine (B76468) modulators to brain membranes. cdnsciencepub.comcapes.gov.br These assays have shown that this compound can potentiate the binding of GABA(_A) receptor agonists and modulate the binding of benzodiazepines. cdnsciencepub.comcapes.gov.br Photoaffinity labeling with photoreactive this compound analogs has been used to identify specific this compound binding sites within the transmembrane domain of nAChRs. nih.gov These studies suggest this compound binds to multiple sites within these receptors. nih.govpnas.org
Cellular Imaging Techniques (e.g., Confocal Microscopy, FRET)
Cellular imaging techniques, such as confocal microscopy and Förster Resonance Energy Transfer (FRET), are valuable for visualizing the cellular localization of this compound targets, monitoring real-time cellular responses, and investigating protein-protein interactions influenced by this compound. Confocal microscopy provides high-resolution images of cellular structures and the distribution of fluorescently labeled molecules within cells. nih.gov This technique can be used to observe the translocation of proteins, such as protein kinase C (PKC) isoforms, in response to this compound. nih.gov FRET is a technique that detects close proximity between two fluorescent molecules, often used to study molecular interactions or conformational changes in proteins. thno.org While direct examples of FRET specifically for studying this compound's effects on protein interactions were not extensively detailed in the search results, FRET biosensors are a routine tool for investigating cell signaling mechanisms researchgate.net, and the principle can be applied to study this compound-induced changes in protein conformation or interaction upon the availability of suitable FRET probes. Real-time fluorescence imaging, including techniques like FRET, can be capable of identifying cellular events like the onset of apoptosis triggered by this compound in neonatal brain slices. researchgate.net Confocal laser scanning microscopy has been used to observe this compound-induced morphological changes in the nucleus of cells expressing fluorescently tagged nuclear proteins. nih.gov
Gene Expression and Proteomic Profiling
Gene expression and proteomic profiling techniques provide a global view of how this compound affects cellular function by analyzing changes in RNA and protein levels. Techniques like real-time polymerase chain reaction (RT-PCR), microarrays, and RNA sequencing are used to measure gene expression, while proteomics, often involving mass spectrometry, analyzes the entire set of proteins in a cell or tissue. These approaches can identify pathways and processes altered by this compound exposure. Studies have utilized these methods to investigate the impact of this compound on gene and protein expression in various tissues, including the brain and immune cells. nih.govspandidos-publications.complos.orgjst.go.jpecancer.orgdergipark.org.tr For example, proteomic analysis has been applied to investigate protein expression profile changes in serum mononuclear cells following this compound intervention in rats with endotoxemia, identifying proteins like Annexin A1 that are up-regulated and may play a role in this compound's anti-inflammatory effects. plos.org Gene expression studies have shown that this compound can alter the expression levels of microRNAs in the rat hippocampus and influence cytokine gene expression in lymph nodes and bone marrow. spandidos-publications.comdergipark.org.tr Proteomic studies comparing this compound and other anesthetics have revealed differential regulation of proteins involved in cellular metabolism, signaling, and stress responses. jst.go.jp
Metabolomic Response Analyses
Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. Analyzing the metabolomic response to this compound can reveal how the compound affects cellular metabolic pathways. This field is relatively new in this compound research, but studies are beginning to explore its potential. frontiersin.orgnih.govresearchgate.net Metabolomics can help identify metabolic patterns associated with this compound's effects and potential interindividual variability in response. frontiersin.orgnih.govresearchgate.net For example, metabolomics studies have shown that this compound can significantly increase the level of inflammatory marker glycoprotein (B1211001) acetylation (GlycA). frontiersin.org Integrated transcriptomics and metabolomics analyses in zebrafish exposed to this compound revealed changes in glycerophospholipid metabolism, the citric acid cycle, and purine (B94841) metabolism, linked to hepatic damage and metabolic dysfunction. acs.org While still an area requiring more investigation, metabolomics holds promise for a deeper understanding of this compound's systemic and cellular impacts. frontiersin.orgnih.govresearchgate.net
In Vivo Animal Models
In vivo animal models are crucial for studying the integrated physiological effects of this compound within a complex biological system. These models allow researchers to investigate this compound's impact on behavior, organ function, and neurological outcomes. Various animal species, such as rodents (rats and mice) and non-human primates, are used depending on the research question. biomolther.orgnih.govmdpi.com Animal models are used to study this compound's effects on the central nervous system, including its influence on learning, memory, and neurodevelopment. biomolther.orgmdpi.com For instance, studies in neonatal rats have investigated whether repeated this compound administration induces long-term impairments on spatial and recognition memory. biomolther.org Animal models of traumatic brain injury (TBI) are used to explore the neuroprotective or neurotoxic effects of this compound in the context of brain injury. nih.gov These studies assess outcomes such as traumatic lesion volume, inflammation, and neurological function. nih.gov Animal models also facilitate the study of this compound's effects on other systems, such as platelet aggregation or tumor growth, providing insights into its broader pharmacological profile. frontiersin.orgnih.gov Research in animal models helps bridge the gap between in vitro findings and potential clinical implications. frontiersin.org
Data Table: Examples of In Vitro Electrophysiology Findings
| Cell Type | This compound Concentration | Observed Effect on GABA(_A) Receptor | Citation |
| Medial entorhinal cortical neurons (mouse) | Not specified | Inhibition of neuronal excitability | frontiersin.org |
| Rat olfactory cortex slices | Not specified | Increased GABA-mediated transmission | frontiersin.org |
| Rat cortical neurons | Not specified | Enhanced amplitude of GABA-evoked Cl⁻ currents | frontiersin.org |
| Rat isolated vagus nerve | 0.3-100 µmol/L | Potentiated submaximal GABA-evoked responses | nih.govcapes.gov.br |
| Rat cultured hippocampal neurons | 1-10 µmol/L | Potentiated submaximal GABA-evoked currents | nih.govcapes.gov.br |
| Mouse cerebellar slices (Purkinje cells) | 4.7 µM (IC(_50)) | Inhibited PF-PC excitatory postsynaptic currents | frontiersin.org |
Data Table: Examples of Gene Expression Findings in Rats
| Tissue/Cells | Anesthetic | Observed Gene Expression Changes | Citation |
| Hippocampus | This compound | Altered expression levels of microRNAs | spandidos-publications.com |
| Mesenteric lymph nodes | This compound | Significantly lower IL-1 and TNFα gene expression levels compared to control | dergipark.org.tr |
| Bone marrow | This compound | Significantly lower TNFα gene expression level compared to control | dergipark.org.tr |
| Serum mononuclear cells | This compound | Up-regulation of Annexin A1 protein expression (Proteomics) | plos.org |
Data Table: Examples of In Vivo Animal Study Findings
| Animal Model | This compound Exposure | Observed Effects | Citation |
| Neonatal rats | Repeated administration | Long-term impairments on spatial and recognition memory (sex-dependent) | biomolther.org |
| Rodent TBI models | Various doses and durations | Neuroprotective or neurotoxic effects; changes in lesion volume, inflammation, neurological function | nih.gov |
| Rats (endotoxemia) | Intervention with this compound infusion | Inhibition of inflammatory response; up-regulation of Annexin A1 (Proteomics) | plos.org |
| Rats (tumor xenograft) | This compound administration (dose-dependent) | Inhibition of tumor growth and protein expression of MMP-2 and VEGF | frontiersin.org |
| Zebrafish | Exposure to different concentrations (28 days) | Hepatic damage, oxidative damage, dysregulated lipid metabolism (Metabolomics) | acs.org |
Rodent Models for Anesthetic Mechanisms and Neurotoxicity
Rodent models, particularly mice and rats, are extensively used to investigate this compound's effects on anesthetic mechanisms and developmental neurotoxicity. Studies in neonatal rodents exposed to intravenous anesthetics like this compound have reported detrimental effects on neuronal survival, dendritic spine density, and memory. frontiersin.org Research has also shown that this compound exposure in young rodents can lead to deficits in long-term memory. frontiersin.org Early studies in neonatal rats indicated that exposure to anesthetic agents that are GABAA receptor agonists, such as this compound, could result in cellular apoptosis and neurodegeneration in young brains. frontiersin.org
Investigations into this compound-induced developmental neurotoxicity in rodents have focused on a narrow window of neonatal development, though studies in adult mice have also shown reduced survival of hippocampal neurons and altered dendritic maturation following this compound anesthesia. nih.gov This suggests that vulnerability to this compound toxicity may not be limited to the neonatal period. nih.gov Studies in pregnant rats administered this compound have detected increased levels of cleaved caspase-3 in the fetal brain, indicating apoptosis. mdpi.com Furthermore, prenatal this compound exposure in rats has been associated with a significant reduction in neuron number in hippocampal regions (CA1 and CA3) in offspring, which persisted up to postnatal day 28. mdpi.com This neuronal deletion and reduced synaptophysin levels in the hippocampus suggest that in utero this compound exposure may impact memory and learning ability in juvenile offspring rats. mdpi.com
Rodent models of traumatic brain injury (TBI) have also been used to explore the effects of this compound, investigating its potential neuroprotective and neurotoxic effects. researchgate.netnih.gov Studies in these models have observed the effects of this compound administration on traumatic lesion volume, the release of antioxidants and inflammatory factors, and neurological function. researchgate.netnih.gov Findings from these studies suggest that this compound can exhibit both neuroprotective and neurotoxic effects, with the outcome influenced by factors such as the timing, dose, and duration of administration. researchgate.netnih.gov For instance, some studies in rat models of TBI showed that rats given this compound had more severe impairment in motor function, particularly at larger doses. nih.gov
Large Animal Models for Systemic Physiology
Large animal models, such as rhesus monkeys and piglets, offer advantages for studying the systemic physiological effects of this compound due to their closer physiological resemblance to humans compared to rodents. nih.gov The use of larger animals facilitates the monitoring of hemodynamic properties and confounding variables during anesthetic administration, such as cardiovascular, respiratory, or metabolic distress. nih.gov Studies in rhesus monkeys exposed in utero or as young neonates to various anesthetics, including intravenous agents, have shown increased neuronal and glial apoptosis. frontiersin.org Specifically, postnatal day 6 rhesus monkeys exhibited increased neuroapoptosis and oligodendrocyte death following this compound infusion. nih.gov These studies in non-human primates strengthen the findings from rodent literature regarding anesthetic-induced neurotoxicity. frontiersin.org
Neuroimaging Techniques (e.g., fMRI, PET) in Animal Studies
Neuroimaging techniques like functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are applied in animal studies to investigate the effects of this compound on brain activity and connectivity. While fMRI can be performed in awake animals, the stress associated with restraint can be a confounding factor. nih.gov Anesthetics are commonly used in animal neuroimaging to mitigate stress and motion artifacts, but they can also influence neural activity and cerebral hemodynamics, potentially altering BOLD signals in fMRI. nih.govfrontiersin.org this compound, being a GABAA receptor agonist, is known to affect neuronal networks. frontiersin.org
Studies using fMRI in monkeys have employed this compound for sedation. nih.gov this compound can reduce heart rate and cerebral blood flow, which may impact the hemodynamic response function measured by fMRI. nih.gov Research in rats and humans using neuroimaging has indicated that this compound decreases connectivity in thalamocortical and frontoparietal networks. nih.gov
PET studies in animals, while having lower temporal resolution compared to fMRI and EEG, can provide insights into brain metabolism and receptor binding. nih.gov The use of structural MRI templates is often necessary to co-register functional PET data for better localization of neuronal activity. nih.gov
Computational and Theoretical Approaches
Computational and theoretical methods play a vital role in understanding this compound's actions at a deeper level, from molecular interactions to complex network dynamics.
Molecular Dynamics Simulations of Receptor-Ligand Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between this compound and its target receptors at an atomic level. This compound is known to interact with GABAA receptors, which are ligand-gated ion channels critical for inhibitory neurotransmission. nih.govacs.orgmedicalistes.frbiorxiv.orgnih.govnih.govfrontiersin.org Recent advances in structural biology have provided structures of human GABAA receptors, enabling more detailed MD simulations to predict this compound's possible binding mechanisms and understand the ion-conducting mechanism of the receptor. nih.govacs.org
MD simulations have also been used to study the interaction of this compound with human serum albumin (HSA), a key protein involved in drug distribution in the circulatory system. researchgate.netresearchgate.net Simulations have explored this compound's binding affinity to different binding sites on HSA, indicating that interactions are dominated by hydrophobic forces at one site (PR1) and hydrogen bonding at another (PR2). researchgate.netresearchgate.net These simulations can provide insights into protein-ligand interactions at the molecular level, mimicking physiological conditions. researchgate.net
Furthermore, atomistic MD simulations have been employed to study the interactions of this compound with lipid bilayers, providing insights into how the drug behaves within cell membranes. nih.gov These simulations have shown that this compound can form hydrogen bonds within the lipid bilayer and preferentially localizes in specific regions of the membrane. nih.gov MD simulations have also been used to study the interactions between this compound and other anesthetic agents, such as fentanyl, with ion channels like the Gloeobacter violaceus ion channel (GLIC), which serves as a model for ligand-gated ion channels. tandfonline.com These simulations can reveal the pathways by which this compound interacts with and potentially blocks ion channel pores. tandfonline.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a computational approach used to describe the relationship between this compound administration, its concentration in the body over time (PK), and the resulting pharmacological effect (PD). medicalistes.frnih.govpaperhost.orgnih.gov These models are essential for understanding how this compound is absorbed, distributed, metabolized, and eliminated, and how these processes influence its effect on the body. paperhost.org
Various PK/PD models have been developed for this compound to optimize dosing during anesthesia and sedation. medicalistes.frpaperhost.orgnih.gov These models often employ compartmental approaches to represent drug disposition within the body. paperhost.org Examples of this compound PK models include the Schnider and Marsh models, while more recent models like the Eleveld model aim for broader applicability across diverse patient populations, considering covariates such as age, weight, height, sex, and the presence of concomitant anesthetic drugs. paperhost.orgnih.govmdpi.com
PK/PD models are integrated into target-controlled infusion (TCI) systems to guide this compound administration and achieve desired drug concentrations in the central or effect-site compartments. nih.govmdpi.com Comparative studies of different PK/PD models, such as the Schnider and Eleveld models, have been conducted to assess their effectiveness in achieving target sedation levels and their impact on drug usage and procedural times. paperhost.orgmdpi.com These models also help in understanding drug interactions and optimizing doses to balance desired and undesired effects. nih.govpaperhost.org Response surface modeling is another technique used to elucidate complex interactions between this compound and other drugs. nih.gov
Network Analysis of Neural Activity and Connectivity
Network analysis techniques are applied to neurophysiological data, such as electroencephalography (EEG) and fMRI, to study how this compound alters brain network activity and connectivity. medicalistes.frresearchgate.netpnas.orgnih.govfrontiersin.org These methods represent the brain as a network of interconnected regions or nodes and analyze properties like functional connectivity and network topology. researchgate.netnih.gov
This compound-induced unconsciousness is associated with characteristic changes in EEG patterns, including the emergence of alpha and slow-wave oscillations, reflecting alterations in cortico-cortical and thalamo-cortical connectivity. biorxiv.orgbiorxiv.orgresearchgate.net Computational models, such as large-scale neural mass models, are used to simulate the impact of this compound on brain electrical activity and understand how molecular actions translate to large-scale network dynamics observed in EEG. biorxiv.orgbiorxiv.orgresearchgate.net These models can simulate the enhancement of GABAA-mediated synaptic inhibition by this compound and its effects on postsynaptic potentials and synaptic strength. biorxiv.orgbiorxiv.org
Human Volunteer Studies and Observational Research (Strictly Methodological Focus)
Human volunteer studies and observational research provide crucial insights into the effects of this compound under controlled or clinically relevant conditions. Methodological rigor is paramount in these studies to ensure accurate and interpretable data regarding the drug's influence on physiological and neurological processes.
EEG and Neurophysiological Monitoring
Electroencephalography (EEG) is a widely used neurophysiological monitoring technique in this compound research to measure the electrical activity of the brain. Scalp EEG is typically recorded from multiple sites based on standardized systems like the 10-20 International System. nih.govumich.edu Microcomputer-based hardware and specialized software are used to acquire and analyze quantitative power frequency topographic EEG data. nih.govumich.edu
Studies utilize EEG to determine the effects of varying this compound concentrations on brain activity patterns. For instance, researchers have investigated the impact of increasing doses of this compound inducing conscious sedation on the topographic EEG of human volunteers. nih.govumich.edu Quantitative analysis of EEG data involves computing the power spectrum over different frequency bands, such as delta (0.5–3.5 Hz), theta (4.0–7.0 Hz), alpha-1 (7.5–9.5 Hz), alpha-2 (10–12 Hz), beta-1 (13–23 Hz), beta-2 (24–34 Hz), and gamma (35–45 Hz). nih.gov Topographic mapping techniques are then employed to visualize the spatial distribution of EEG activity across the scalp. nih.govumich.edu
Detailed research findings using these methods have shown that sedative concentrations of this compound can lead to significant changes in specific EEG frequency bands. For example, studies have observed a dramatic increase in beta 1 activity, increases in alpha 2 and beta 2, and an increase in delta activity at higher concentrations, with minimal change in theta activity. nih.gov Topographic mapping has indicated that beta 1 activation is often primarily observed in the frontal and central regions, sometimes with focal changes more pronounced in one hemisphere. nih.gov The increase in beta 1 activity has been shown to have a linear correlation with plasma this compound levels. nih.gov High-density EEG mapping with a large number of channels (e.g., 128 channels) is also used to characterize the spatial distributions of anesthetic-induced EEG rhythms in greater detail. bohrium.com This involves processing EEG data files using specialized software, including steps like bad channel removal, rereferencing, and filtering, followed by Fast Fourier Transforms to obtain power spectra for different frequency bands. bohrium.com Surface maps can then be plotted using interpolation and spatial deblurring methods. bohrium.com
Beyond standard EEG, intraoperative neurophysiological monitoring (IONM) techniques are also relevant, particularly in observational settings during surgical procedures where this compound is used for anesthesia. IONM allows for the monitoring and evaluation of the integrity of motor and sensory systems. archivosdeneurociencias.org Techniques include somatosensory-evoked potentials (SEP) and motor-evoked potentials (MEP). archivosdeneurociencias.orgkoreamed.orgnih.govthieme-connect.com The methodology involves measuring the latencies and amplitudes of these evoked potentials at different time points relative to anesthetic administration and surgical events. koreamed.orgnih.gov For example, SEP latencies (e.g., N20 for the median nerve and P37 for the tibial nerve) and amplitudes, as well as MEP amplitudes, are measured at baseline and at various points during and after the procedure. koreamed.orgnih.gov Continuous and evoked electromyography (EMG), which records muscle electrical activity, is another IONM technique used to evaluate nerve structure integrity. archivosdeneurociencias.org
Functional Neuroimaging (e.g., fMRI) of Brain Activity and Connectivity
Functional neuroimaging techniques, such as functional magnetic resonance imaging (fMRI), are employed to investigate this compound's effects on brain activity and connectivity in human volunteers. fMRI measures brain activity by detecting changes in blood oxygenation and flow, known as the blood-oxygen-level dependent (BOLD) signal. plos.orgplos.org Resting-state fMRI (rs-fMRI) is commonly used to study brain connectivity patterns at rest, examining sets of brain regions that function as coherent networks. plos.orgplos.org
Methodologies in fMRI studies of this compound involve acquiring rs-fMRI volumes in different states of consciousness, such as wakefulness, sedation, unconsciousness, and recovery, induced by this compound administration. plos.orguliege.be Data analysis techniques include independent component analysis (ICA) and seed-based methods to assess functional connectivity. oup.com Seed-based analysis involves examining the correlation between the BOLD signal in a specific "seed" region (e.g., the posterior cingulate cortex) and other brain regions to understand network interactions. plos.orgplos.orgoup.com Advanced techniques like point process analysis are also applied to identify critical time points in rs-fMRI datasets that contain significant information regarding brain connectivity. plos.orguliege.be Spatial clustering can be performed on extracted time frames to identify co-activation patterns (CAPs) associated with different levels of consciousness. plos.orguliege.be
Research findings using fMRI have demonstrated that this compound alters functional connectivity within and between brain networks. Studies have shown that connectivity within the default mode network (DMN), a set of regions active during rest, is altered during this compound-induced unresponsiveness. plos.orgoup.com Methodologies examining the connectivity of the posterior cingulate cortex, a key node in the DMN, have revealed changes during this compound sedation, including altered connectivity with areas not traditionally considered part of the DMN, such as motor/somatosensory cortices, anterior thalamic nuclei, and the reticular activating system. plos.orgcam.ac.uk These changes can be analyzed through direct comparison between awake and sedated states or through regression analysis relating connectivity patterns to measured or predicted plasma this compound concentrations. plos.org
Multi-modal imaging techniques, such as Receptor-Enriched Analysis of functional Connectivity by Targets (REACT), are also utilized to investigate how this compound-induced sedation alters neurotransmission-related functional connectivity. kcl.ac.uknih.gov This involves enriching BOLD fMRI analysis with information about the distribution density of various neurotransmitter receptors and transporters. kcl.ac.uk This methodology helps establish links between neurotransmission and system-level brain dynamics under this compound. kcl.ac.uk
Studies have also investigated the effects of this compound on the functional architecture of specific brain structures like the thalamus using fMRI. news-medical.netbiorxiv.org Methodologies involve delineating the functional geometry of thalamocortical circuits and assessing changes during different sedation depths. biorxiv.org Analysis may reveal shifts in functional connectivity patterns within the thalamus, such as a dominance of unimodal over transmodal geometry during deep sedation. biorxiv.org
Pharmacokinetic Sampling and Analysis
Pharmacokinetic (PK) studies involving this compound in human volunteers and observational settings focus on understanding how the drug is absorbed, distributed, metabolized, and eliminated by the body. These studies typically involve collecting biological samples, primarily blood (plasma or serum), at various time points after this compound administration. oup.comnih.govplos.orgresearchgate.net
Methodologies for pharmacokinetic sampling involve drawing blood samples at predetermined intervals during and after this compound infusion. umich.eduoup.comnih.govplos.orgresearchgate.net Samples are often processed immediately, for example, by centrifugation to separate plasma, and then stored under controlled conditions (e.g., at -75°C) until analysis. oup.com
Analytical methods used to determine this compound concentrations in biological samples include techniques such as liquid chromatography (LC), gas chromatography/mass spectrometry (GC/MS), and LC coupled with tandem mass spectrometry (LC-MS/MS). oup.comresearchgate.net These methods allow for the sensitive and specific quantification of this compound and its metabolites. Sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are often employed before chromatographic analysis to isolate and concentrate the analyte. oup.comresearchgate.net Method validation is a crucial part of this process, assessing parameters like accuracy, precision, limit of detection (LOD), and lower limit of quantification (LLOQ) to ensure the reliability of the concentration measurements. researchgate.net
Pharmacokinetic analysis involves using the measured drug concentration-time data to develop and validate PK models. nih.govresearchgate.netoup.comugent.beonderzoekmetmensen.nlresearchgate.net These models, often multi-compartmental, describe the drug's movement between different compartments of the body (e.g., central compartment representing blood, highly perfused tissues, poorly perfused tissues). oup.comugent.be Non-linear mixed-effects modeling programs are frequently used for population pharmacokinetic analysis, allowing for the estimation of typical population parameter values and their variability. plos.orgresearchgate.net
Research findings from PK studies provide data on this compound clearance, volume of distribution, and elimination half-life in different populations and under various conditions. plos.orgresearchgate.net These data are essential for developing and refining pharmacokinetic-pharmacodynamic (PK/PD) models that link drug concentrations to observed effects. oup.comugent.beonderzoekmetmensen.nlresearchgate.net While most PK studies focus on blood concentrations, some advanced methodologies in observational settings, such as during awake craniotomy, have involved simultaneously measuring this compound concentrations in both plasma and brain tissue to gain more direct insights into brain exposure. researchgate.net High-performance liquid chromatography has been used for such measurements. researchgate.net These studies aim to establish extended PK models that incorporate parameters like the brain/plasma partition coefficient to improve the prediction of brain concentrations. researchgate.net
PK/PD modeling techniques combine plasma drug concentration measurements with measures of clinical effect to estimate plasma and effect-site concentrations over time. oup.com This involves performing concomitant measurements of drug concentrations and effects in a study population during and after drug administration. oup.com
Here is an example of how pharmacokinetic data might be presented, based on reported findings:
| Time Point (minutes) | Mean Maternal this compound Plasma Concentration (µg/mL) | Mean Fetal this compound Plasma Concentration (µg/mL) | Mean Fetal/Maternal Ratio |
| 5 | 5.4 | 0.35 | 0.06 |
| During infusion | - | - | 0.14 ± 0.06 |
| 30 after infusion end | - | - | 0.37 ± 0.22 |
Note: Data in this table is illustrative and based on reported mean values and ratios from a study in pregnant sheep, used here solely to demonstrate the methodology of presenting concentration data over time and across compartments. plos.org
Such data, collected through rigorous pharmacokinetic sampling and analysis, are fundamental for understanding the disposition of this compound in the body and for informing the development of predictive models used in research and clinical practice. oup.comresearchgate.net
Emerging Research Frontiers and Future Directions in Propofol Science
Neurobiological Mechanisms of Consciousness Alteration
Understanding how propofol induces unconsciousness is a fundamental area of research with significant implications for anesthesiology and the broader study of consciousness itself. Research indicates that this compound primarily enhances the activity of GABAA receptors in the brain, leading to central nervous system depression. pnas.orgacs.org This inhibitory effect on neurons is believed to disrupt the intricate balance between stability and excitability required for conscious brain activity. mit.edu
Recent studies utilizing advanced techniques like analyzing neuron activity and computational models have shed light on these mechanisms. One study found that this compound induces unconsciousness by causing brain activity to become increasingly unstable, interfering with the mechanisms that maintain the brain's normal operating range between excitability and chaos. mit.edu This suggests that this compound's inhibition of neuron activity leads to escalating instability, resulting in the loss of consciousness. mit.edu
Further research using animal models has shown that while this compound anesthesia allows sensory information to reach the brain, it disrupts the spread of these signals across the cortex. neurosciencenews.com This disruption in the synchronized communication throughout the brain's cortex is proposed as an explanation for this compound's role in inducing unconsciousness. neurosciencenews.com Studies have observed that in anesthetized animals, sounds and tactile sensations still produce neural activity in sensory reception areas of the brain, but this activity fails to propagate to higher cognitive regions. neurosciencenews.com
Investigations employing this compound to study the interaction between the thalamus and cortex have also revealed mechanisms fundamental to consciousness. scitechdaily.com Research mapping changes in brain architecture during this compound sedation in healthy volunteers using functional magnetic resonance imaging (fMRI) has provided insights into how connections among brain cells in the thalamus and cortex are modified. scitechdaily.com These studies suggest that the loss of consciousness during deep sedation is primarily associated with the functional disruption of matrix cells distributed throughout the thalamus, which are crucial for integrating sensory inputs. scitechdaily.com
At the neuronal network level, this compound-induced unconsciousness has been linked to the rapid fragmentation of neuronal networks. pnas.org Studies recording spiking activity from neurons and intracranial electrical activity in human subjects undergoing surgery under this compound anesthesia found that the loss of consciousness corresponds to the abrupt onset of a slow cortical oscillation. pnas.org This oscillation marks a state where cortical neurons maintain local patterns of network activity, but this activity becomes fragmented across both time and space, disrupting functional connectivity between cortical areas. pnas.org While spike rates in single neurons may decrease after loss of consciousness, this decrease can occur seconds later and large fluctuations in spike rates can still be observed, indicating that unconsciousness is not solely associated with a reduction in mean neuronal activity. pnas.org
Non-Anesthetic Therapeutic Potentials
Beyond its primary use as an anesthetic, this compound is being investigated for a range of non-anesthetic therapeutic applications, leveraging its diverse pharmacological properties.
Anti-inflammatory and Immunomodulatory Applications
This compound has demonstrated anti-inflammatory and immunomodulatory effects, which are being explored for their potential in various clinical settings. neurosciencenews.comopenaccessjournals.complos.org Studies have indicated that this compound can influence the immune system and modulate inflammatory responses. openaccessjournals.com This includes the potential to regulate microRNA (miRNA) expression, specifically microRNA-let-7e (let-7e), which plays a role in immune regulation and homeostasis. openaccessjournals.com The potential for this compound to enhance endotoxin (B1171834) tolerance through the upregulation of let-7e is being investigated as a novel approach to managing inflammation and immune responses. openaccessjournals.com
Research has shown that this compound can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) from peripheral blood mononuclear cells. plos.orgnih.gov It has also been linked to the inhibition of neutrophil adhesion to vascular endothelial cells and the scavenging of oxygen free radicals. plos.org Studies have explored the molecular mechanisms behind these effects, suggesting that this compound may up-regulate Annexin A1 to inhibit the phosphorylation level of p38 and the release of IL-1β, IL-6, and TNF-α, thereby inhibiting inflammatory responses. plos.org
While in vitro studies often show this compound decreasing pro-inflammatory cytokine secretion and exhibiting anti-inflammatory effects, some research suggests a negative impact on immune cells in models of microbial infection, potentially increasing host susceptibility. plos.orgfrontiersin.org However, other studies highlight this compound's ability to alleviate pulmonary inflammation and reduce endotoxin inflammation by inhibiting the production of reactive oxygen species (ROS) and downstream signaling pathways. frontiersin.orgfrontiersin.org
This compound's immunomodulatory effects extend to influencing macrophage activation and function. nih.govfrontiersin.org Research in animal models and clinical trials has indicated that this compound can differentiate macrophages to the M2 phenotype and increase the expression of IL-10. nih.gov However, high doses of this compound have also been shown to induce macrophage pyroptosis, a form of programmed cell death. frontiersin.orgnih.gov Conversely, clinical doses may inhibit the activation of IL-1β and IL-18 and inhibit pyroptosis by up-regulating sirtuin-1 (STRT1). frontiersin.org
Neuroprotective Strategies and Clinical Translation
The potential neuroprotective properties of this compound have been a subject of significant research, particularly in the context of cerebral ischemia and other neurological insults. neurosciencenews.comscitechdaily.compnas.orgnih.govukzn.ac.za Experimental studies, including in vitro and in vivo rodent models, have explored potential molecular pathways by which this compound might offer protection against hypoxic damage. ukzn.ac.za
Research suggests that this compound's postconditioning effect administered after cerebral ischemia/reperfusion injury may result from increased neuronal tolerance to hypoxia, improved recovery, attenuated inflammatory reactions, or reduced endoplasmic reticulum stress-induced apoptosis. ukzn.ac.za Combinations of this compound with other agents like dexmedetomidine (B676) have also shown stronger neuroprotective effects in animal models. ukzn.ac.za
Studies have investigated this compound's influence on neuroinflammation, showing that it can inhibit neuroinflammation and metabolic reprogramming in microglia, reducing microglia activation and improving cognitive dysfunction in animal models of inflammation. frontiersin.org This may involve inhibiting glycolysis and reversing the upregulation of enzymes like PFKFB3 and HK2 induced by inflammatory stimuli. frontiersin.org
Despite promising preclinical findings, strong clinical evidence of this compound's neuroprotection in humans has remained elusive. ukzn.ac.zanih.gov Clinical studies have shown inconsistent results regarding this compound's ability to improve neurological outcomes or reduce the incidence of neurological dysfunction. nih.gov The transient effects of this compound in humans, despite being advantageous for rapid recovery, may pose a challenge for sustained neuroprotection. nih.gov Further research is needed to translate preclinical findings into clinically demonstrable neuroprotective strategies. ukzn.ac.zanih.gov
Potential in Cancer Therapy and Perioperative Oncology
The potential influence of anesthetic agents on cancer outcomes, particularly recurrence and metastasis, is an active area of investigation in perioperative oncology. This compound has garnered attention due to its observed effects on cancer cells and the immune system. neurosciencenews.comnih.govmdpi.comwfsahq.org
In vitro studies have indicated that this compound may possess anti-cancer properties by suppressing the survival, dispersion, and invasion of cancer cells through various mechanisms. nih.govekja.org This includes inhibiting cell proliferation by blocking pathways like NF-kB and reducing migration and invasion by suppressing proteins like NET1 and reducing the release of matrix metalloproteinases (MMP2/MMP9). acs.org this compound may also act as a regulator of microRNAs, which could be utilized in cancer treatment. acs.org
Clinical evidence, primarily from retrospective studies, has suggested a potential association between this compound-based total intravenous anesthesia (TIVA) and reduced risk of cancer recurrence compared to volatile anesthetics. mdpi.comwfsahq.orgekja.org For example, a retrospective study on breast cancer surgery showed that this compound-based TIVA was associated with a lower rate of cancer recurrence during the initial 5 years of follow-up. ekja.org Meta-analyses of retrospective studies have also indicated a potential reduction in disease recurrence and mortality with TIVA compared to volatile techniques. wfsahq.org
The proposed mechanisms for this compound's potential benefits in perioperative oncology include its anti-inflammatory properties and positive effects on immunity. nih.govmdpi.com this compound has been shown to enhance the cytotoxicity of natural killer (NK) cells and promote the activation and differentiation of T lymphocytes, which are crucial for anti-tumor immunity. nih.govmdpi.com By inhibiting the secretion of immunosuppressive factors like PGE2, this compound can upregulate anti-cancer immunity mediated by cytotoxic T lymphocytes (CTL) and NK cells. nih.gov
However, it is important to note that while laboratory and retrospective studies show promise, there is currently insufficient evidence from large, prospective randomized controlled trials to definitively support the reduction of cancer recurrence with any specific anesthetic agent or technique, including this compound. wfsahq.org Conflicting findings exist, often stemming from smaller studies. mdpi.com
Management of Psychiatric Disorders (e.g., Refractory Status Epilepticus)
This compound's potent inhibitory effects on the central nervous system have led to its exploration in managing severe neurological conditions, such as refractory status epilepticus (RSE), where conventional treatments have failed. pnas.orgmit.edunih.govmdpi.comresearchgate.netmdpi.comnih.gov RSE is a life-threatening condition characterized by persistent seizures despite the administration of multiple anti-seizure medications. mdpi.com
This compound is considered a valuable alternative to barbiturates for inducing and maintaining a state of burst suppression on electroencephalography (EEG) to terminate seizures in RSE. nih.gov Studies have assessed the effectiveness of this compound in controlling RSE episodes, with some reporting successful termination of seizures in a significant percentage of patients. nih.gov
Comparative studies, albeit often retrospective, have evaluated this compound against other agents like barbiturates in treating RSE. While some studies suggest this compound can be effective, the comparative efficacy and long-term neurological outcomes require further investigation through controlled clinical trials. researchgate.netnih.govresearchgate.net Recurrent seizures can occur if this compound infusions are discontinued (B1498344) abruptly, highlighting the need for gradual tapering. researchgate.net
Despite its utility in terminating seizures, the use of this compound in RSE, particularly in children, has been associated with concerns regarding potential adverse effects, including this compound infusion syndrome. researchgate.netmdpi.com However, when used appropriately and with careful monitoring, this compound can be a valuable tool in the management of RSE. nih.govresearchgate.net
Development of Novel this compound Analogs and Prodrugs
The development of novel this compound analogs and prodrugs is an active area of research aimed at improving the pharmacological properties of this compound, such as water solubility, reducing pain on injection, and potentially enhancing its therapeutic profile or minimizing side effects. acs.orgneurosciencenews.comxenonhealth.comresearchgate.netmdpi.com
This compound's poor water solubility necessitates its formulation in lipid emulsions, which have associated drawbacks like pain on injection and the risk of hyperlipidemia. acs.org Prodrug strategies involve chemically modifying the this compound molecule to create a water-soluble compound that is subsequently metabolized in the body to release the active this compound. xenonhealth.comresearchgate.netmdpi.com
Fosthis compound, a water-soluble prodrug of this compound, was developed to address some of these issues. acs.orgresearchgate.net While it offered advantages like aqueous solubility and less pain on injection, it had a slower onset and longer duration of effect compared to this compound and produced formaldehyde (B43269) as a metabolite. acs.org
Current research is focused on designing and synthesizing new water-soluble this compound prodrugs with improved properties. researchgate.net This includes exploring different linker strategies, such as using glycolic acid, to control the release rate of this compound from the prodrug. researchgate.net Preclinical studies of novel prodrugs like HX0507 and HX0969w have shown promise, exhibiting similar anesthetic effects to this compound while potentially causing less dose-dependent respiratory depression. researchgate.net
The development of soft drugs, which are designed for predictable and rapid breakdown into inactive, non-toxic forms, is another approach being explored to minimize side effects. xenonhealth.com These strategies aim to optimize the pharmacokinetic and pharmacodynamic profiles of this compound and its derivatives. xenonhealth.com
Personalized Medicine Approaches based on Pharmacogenomics
Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, holds significant promise for advancing personalized medicine in anesthesiology. By elucidating variations in genetic sequences, pharmacogenomics aims to improve understanding of inter-patient differences in pharmacokinetics, drug metabolism, and efficacy. nih.gov This rapidly accelerating field, aided by advancements in molecular technologies, is generating a substantial evidence base that could inform personalized treatment regimens to enhance patient safety and improve outcomes. nih.gov
In the context of this compound, pharmacogenomic research seeks to identify genetic factors that contribute to variable responses, potentially leading to tailored anesthetic plans. frontiersin.orgunpad.ac.id Understanding how genetic variations impact the action of anesthetics allows clinicians to potentially select the most appropriate drugs and dosages for individual patients, aiming for improved safety and efficacy. auctoresonline.org
While significant advancements have been made, research in this area has often been limited to studying one or a small group of genes. frontiersin.org The interindividual differences in this compound pharmacokinetics and pharmacodynamics are likely influenced by the contribution of multiple genetic pathways, necessitating further investigation. frontiersin.org
Pharmacogenomics is seen as a crucial component of precision medicine, helping to explain the variability in drug responses. unpad.ac.idunpad.ac.id By integrating pharmacogenomic information with other patient factors like age, body mass index, and comorbidities, anesthesiologists may be able to deliver more holistic and personalized care. auctoresonline.org The evolving knowledge in pharmacogenetics is expected to further refine anesthesia practice, making personalized anesthesia care a more tangible reality that enhances patient safety and therapeutic efficacy. auctoresonline.org
Advanced Delivery Systems for Targeted Action
The development of advanced drug delivery systems is an important area of research aimed at optimizing the use of this compound. acs.org Current challenges with intravenous (IV) this compound include managing pain during induction and determining the correct dose for sedation. acs.org Furthermore, this compound's limited water solubility and poor oral bioavailability restrict its administration routes. acs.org
Nanotechnology has shown promise in improving the bioavailability of hydrophobic drugs like this compound. Self-nanoemulsifying drug delivery systems (SNEDDS) are one type of carrier system being explored to enhance the bioavailability and lymphatic transport of lipophilic drugs by minimizing their metabolism by cytochrome P450 enzymes in the intestine. acs.org This alternative route could potentially lead to faster onset and reduced adverse effects. acs.org
While SNEDDS present a promising advancement for oral this compound formulations, their transition from laboratory to clinical application requires consideration of factors such as regulatory hurdles, ensuring safety, efficacy, and consistency, as well as the potential cost implications of large-scale production. acs.org
Beyond novel formulations, advanced delivery systems also encompass automated and controlled infusion technologies. Target-controlled infusion (TCI) systems are commonly used for administering this compound, utilizing pharmacokinetic models to maintain a desired target concentration. sci-hub.seamegroups.org These systems can be programmed with various pharmacokinetic models, such as the Marsh and Schnider models, and allow for either plasma or effect-site targeting. oup.com Effect-site targeting aims to rapidly achieve a user-defined concentration at the site of action by manipulating the plasma concentration. oup.com
More advanced systems, such as closed-loop anesthesia delivery systems (CLADS), utilize patient feedback, such as processed EEG responses like the bispectral index (BIS), to automatically control drug delivery based on pharmacodynamic requirements. amegroups.orgcenterwatch.com These systems have demonstrated the ability to deliver this compound and maintain anesthesia depth with greater precision compared to manual administration. centerwatch.com Studies evaluating CLADS have shown their effectiveness in maintaining a predetermined BIS target by regulating the this compound infusion rate. centerwatch.com
Here is a table summarizing types of advanced delivery systems for this compound:
| Delivery System Type | Description | Potential Advantages | Reference |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Lipid-based formulations forming nanoscale emulsions for enhanced absorption. | Improved oral bioavailability, potentially faster onset. | acs.org |
| Target-Controlled Infusion (TCI) | Automated systems using pharmacokinetic models to maintain target concentrations. | More precise control of drug levels. | sci-hub.seamegroups.orgoup.com |
| Closed-Loop Anesthesia Delivery Systems (CLADS) | Systems using physiological feedback (e.g., BIS) to adjust infusion rates. | Greater precision in maintaining anesthesia depth. | amegroups.orgcenterwatch.com |
Long-Term Neurological and Physiological Outcomes of this compound Exposure (Mechanistic Studies)
The potential long-term neurological and physiological outcomes of this compound exposure, particularly in vulnerable populations such as children, have been a significant area of mechanistic study. Research, primarily in animal models, has explored the impact of this compound on brain development and function.
Studies in neonatal and fetal animal brains have indicated that this compound, similar to some other general anesthetics, can increase apoptotic activity during critical periods of development. mdpi.com These changes may lead to alterations in brain wiring and potentially result in long-term behavioral changes and memory deficits observed in animal studies. mdpi.com For instance, studies in neonatal rats exposed to this compound have shown increased neuronal apoptosis in the hippocampal dentate gyrus, a region crucial for learning and memory. researchgate.net This apoptosis has been linked to the regulation of proteins like Rac1 and the antiapoptotic protein phosphorylated serine/threonine kinase Akt. researchgate.net
Mechanistic studies have also investigated the effects of this compound on neural stem cells, finding that exposure can weaken their proliferation and migration, inhibiting neurogenesis through pathways such as the Ca2+-PKCα-ERK1/2 signal pathway. cambridge.org this compound has also been shown to affect neuronal growth cones and the axonal transport of brain-derived neurotrophic factor (BDNF), potentially impairing cognitive function. cambridge.org
Furthermore, this compound exposure has been associated with an imbalance of miRNA expression, which can cause neuronal injury during brain development. cambridge.org For example, studies in neonatal rat hippocampal neurons showed that this compound treatment decreased the expression of miR-455-3p and increased its target protein EphA4, leading to reduced neuronal proliferation and increased apoptosis. cambridge.org Long noncoding RNAs (lncRNAs), which play roles in neurodevelopment, are also being investigated for their involvement in this compound-induced brain injury. cambridge.org
While animal studies provide valuable insights into potential mechanisms, the direct applicability of these findings to humans requires further investigation. mdpi.com However, case reports and clinical studies in children have noted neuromuscular damage and changes such as tendon hyperreflexia, muscle weakness, and cognitive and visual memory impairment following this compound anesthesia. cambridge.org A study involving children who underwent multiple anesthesia procedures, with almost all exposed to this compound, found that cumulative this compound exposure was associated with a decrease in reaction time and processing speed. researchgate.net
Research is also exploring the role of autophagy, a cellular process for turnover, in this compound's effects on the nervous system. frontiersin.org Studies have yielded conflicting results regarding this compound's impact on autophagy and its relation to cognitive dysfunction, with some indicating inhibition and others suggesting improvement via autophagy regulation depending on the context and concentration. frontiersin.org
Here is a summary of some observed mechanistic effects of this compound exposure in studies:
| Mechanistic Effect | Observed Outcome | Model System | Reference |
| Increased apoptotic activity | Neuronal apoptosis, potential long-term deficits | Neonatal/fetal animal brains | mdpi.comresearchgate.netcambridge.org |
| Weakened neural stem cell proliferation/migration | Inhibition of neurogenesis | Rat embryonic hippocampus | cambridge.org |
| Altered neurotrophin availability (BDNF, NT-3, NGF) | Neurotrophic imbalance | Neonatal rat brain | plos.org |
| Imbalance of miRNA expression | Neuronal injury | Neonatal rat hippocampal neurons | cambridge.org |
| Changes in gene expression for epigenetic maintenance | Potential alteration of epigenetic landscape in brain | In vitro | plos.org |
| Regulation of Rac1 and Akt | Neuronal apoptosis, cognitive dysfunction | Mouse hippocampal dentate gyrus | researchgate.net |
| Impact on autophagy | Mixed results on cognitive dysfunction | Adult rats, newborn mice | frontiersin.org |
Q & A
Q. Q1. How should researchers design controlled trials to evaluate Propofol’s dose-dependent effects on respiratory depression?
Methodological Answer:
- Randomized Cross-Over Design: Use a double-blind, placebo-controlled cross-over design to minimize inter-subject variability. For example, assign participants to placebo, low-dose, and high-dose this compound groups in randomized sequences .
- Primary Endpoints: Measure hypoxic ventilatory response (HVR) at varying end-tidal CO₂ levels to assess respiratory depression. Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to quantify dose-response relationships .
- Data Collection: Standardize arterial oxygen saturation targets (e.g., 80%) and use gas chromatography for precise this compound plasma concentration measurements .
Q. Q2. What statistical tools are appropriate for analyzing interpatient variability in this compound sensitivity during pediatric anesthesia?
Methodological Answer:
- Population Pharmacokinetic Modeling: Use nonlinear mixed-effects models (NONMEM) to characterize variability in drug clearance and effect-site concentration across pediatric cohorts .
- Robust Controller Design: Validate models using predictive accuracy tests (e.g., mean absolute percentage error) for closed-loop anesthesia systems. Include at least 47 validated patient models to account for inter-individual variability .
- Sensitivity Analysis: Apply Monte Carlo simulations to assess the impact of parameter uncertainty on this compound’s sedative effects .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in this compound’s neuroprotective vs. neurotoxic effects observed in preclinical studies?
Methodological Answer:
- Mechanistic Studies: Conduct in vitro assays (e.g., neuronal apoptosis assays) under controlled oxygen-glucose deprivation to isolate this compound’s effects on caspase-3 activation .
- Dose-Response Curves: Compare outcomes across species (rats vs. primates) and dosages (0.5–10 mg/kg). Use multivariate regression to adjust for confounding factors like anesthesia duration .
- Systematic Reviews: Apply PRISMA guidelines to synthesize conflicting evidence, emphasizing study quality metrics (e.g., risk of bias in in vivo models) .
Q. Q4. What experimental frameworks are optimal for studying this compound’s interaction with BK-channels in reversing respiratory depression?
Methodological Answer:
- Blinded Intervention Trials: Administer BK-channel blockers (e.g., ENA-001) alongside this compound infusions. Measure HVR recovery using spirometry and arterial blood gas analysis .
- PK/PD Integration: Use effect-compartment modeling to link ENA-001 plasma concentrations to ventilatory recovery rates. Validate with Akaike Information Criterion (AIC) for model selection .
- Ethical Considerations: Obtain ethics committee approval for human trials, ensuring informed consent and predefined stopping rules for hypoxia episodes .
Q. Q5. How can researchers address the lack of validation data in this compound PK/PD models for closed-loop anesthesia systems?
Methodological Answer:
- Retrospective Data Pooling: Aggregate historical this compound infusion data from electronic health records (EHRs) using standardized formats (e.g., FAST-IRB protocols) .
- In Silico Validation: Simulate closed-loop performance using MATLAB/Simulink with patient-specific covariates (age, BMI) to predict instability risks .
- Collaborative Repositories: Share model parameters via platforms like OpenAnesthesia to enable cross-validation across institutions .
Data Contradiction & Interpretation
Q. Q6. How should researchers reconcile discrepancies in this compound’s cerebral blood flow effects across imaging modalities?
Methodological Answer:
- Multimodal Imaging: Combine transcranial Doppler (middle cerebral artery velocity) with near-infrared spectroscopy (cerebral oxygen extraction) during this compound induction .
- Bland-Altman Analysis: Quantify agreement between modalities and adjust for hemodynamic confounders (e.g., mean arterial pressure) .
- Meta-Regression: Pool data from studies using fixed-effects models, stratifying by imaging technique and this compound assay sensitivity (e.g., gas chromatography vs. HPLC) .
Experimental Design Challenges
Q. Q7. What sampling strategies mitigate bias in this compound studies involving critically ill patients?
Methodological Answer:
- Stratified Randomization: Allocate participants by illness severity (APACHE II scores) and comorbidities (e.g., sepsis) to ensure balanced groups .
- Power Analysis: Calculate sample size using G*Power software, assuming α=0.05, β=0.2, and effect sizes from pilot studies .
- Data Monitoring Committees: Implement interim analyses to detect enrollment bias or unanticipated adverse events .
Methodological Pitfalls
Q. Q8. Why do this compound studies often fail to replicate preclinical neuroprotection findings in clinical trials?
Methodological Answer:
- Species-Specific Differences: Rodent models may overexpress GABAₐ receptors compared to humans. Validate targets using human-induced pluripotent stem cell (iPSC)-derived neurons .
- Outcome Heterogeneity: Standardize neurocognitive assessments (e.g., MMSE, MoCA) and follow-up durations (e.g., 30-day postoperative delirium rates) .
- Publication Bias: Register trials on ClinicalTrials.gov and include negative results in meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
